molecular formula C23H29F3O6 B10768135 15(S)-Fluprostenol

15(S)-Fluprostenol

Cat. No.: B10768135
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-QPBPIFPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-Fluprostenol is a useful research compound. Its molecular formula is C23H29F3O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29F3O6

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10?/t16-,18+,19+,20-,21+/m0/s1

InChI Key

WWSWYXNVCBLWNZ-QPBPIFPESA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)C=C[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of 15(S)-Fluprostenol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 15(S)-Fluprostenol

Introduction

This compound is a synthetic analog of prostaglandin F2α (PGF2α). It is the 15(S)-epimer of the more potent and widely studied 15(R)-Fluprostenol (also known as Travoprost acid). Prostaglandin analogs are a critical class of therapeutic agents, particularly in ophthalmology for the management of glaucoma. This guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with its target receptor and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: FP Receptor Agonism

The primary mechanism of action for Fluprostenol isomers is agonism at the Prostaglandin F Receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily. These receptors are characterized by their seven-transmembrane domains. While both the 15(S) and 15(R) epimers can act as agonists at the FP receptor, the 15(S) isomer generally exhibits significantly lower potency.[1][2]

Upon binding, this compound induces a conformational change in the FP receptor, which facilitates its coupling to and activation of the heterotrimeric G protein, Gq/11. This initiates a well-defined signaling cascade that leads to the generation of intracellular second messengers.

The Gq/11 Signaling Pathway

Activation of the Gq/11 protein by the agonist-bound FP receptor triggers the following sequence of events:

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C-beta (PLCβ).

  • PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates members of the Protein Kinase C (PKC) family.

Activated PKC and elevated intracellular calcium can then phosphorylate a multitude of downstream target proteins, leading to a variety of cellular responses, including smooth muscle contraction, gene expression changes, and cell proliferation.[3] In the context of glaucoma treatment, this pathway in trabecular meshwork and ciliary muscle cells is believed to remodel the extracellular matrix, which increases uveoscleral outflow of aqueous humor and thereby reduces intraocular pressure.[4]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist This compound FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets Ca_ER Ca²⁺ Ca_ER->PKC Co-activates Ca_ER->Cellular_Response Mediates IP3R->Ca_ER Releases

Caption: The Gq/11 signaling cascade initiated by this compound.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of Fluprostenol and related compounds at the FP receptor. It is important to note that most detailed studies have focused on the 15(R)-epimer ((+)-Fluprostenol or Travoprost acid) due to its higher potency. Data for the 15(S)-epimer is less common, but it is consistently characterized as being less active than its 15(R) counterpart.[1][2]

CompoundReceptorAssay TypeParameterValue (nM)Cell Type / TissueReference
(+)-Fluprostenol (15R)Human FPBindingKi35 ± 5-[5]
(+)-Fluprostenol (15R)Human FPBindingKi49.9-[6]
(+)-Fluprostenol (15R)Human FPCa²⁺ MobilizationEC₅₀17.5Cloned human ocular FP receptors[6]
(+)-Fluprostenol (15R)Human FPPI TurnoverEC₅₀1.4Human Ciliary Muscle Cells[5]
(+)-Fluprostenol (15R)Human FPPI TurnoverEC₅₀3.6Human Trabecular Meshwork Cells[5]
(R/S)-Fluprostenol FP--98 ± 9-[7]
This compound FPAgonistPotencyLower than 15(R) epimer-[2]

Note: PI = Phosphoinositide. Ki represents the inhibition constant, a measure of binding affinity. EC₅₀ represents the half-maximal effective concentration, a measure of functional potency.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays designed to probe GPCR function.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its receptor.

  • Objective: To measure the displacement of a known high-affinity radiolabeled ligand (e.g., [³H]-PGF2α) from the FP receptor by unlabeled this compound.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.

    • Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This is a common functional assay for Gq-coupled receptors, measuring the increase in cytosolic calcium upon receptor activation.

  • Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating a calcium response.

  • Methodology:

    • Cell Culture: Adherent cells stably or transiently expressing the FP receptor are grown in microplates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to Ca²⁺.[8]

    • Compound Addition: Varying concentrations of this compound are added to the wells.

    • Signal Detection: The change in fluorescence intensity over time is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

    • Data Analysis: A concentration-response curve is generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. The EC₅₀ value is determined from this curve.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Plate cells expressing FP receptors B 2. Incubate cells (24-48h) A->B C 3. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Add varying concentrations of this compound C->D E 5. Measure fluorescence change in real-time (FLIPR) D->E F 6. Plot concentration- response curve E->F G 7. Calculate EC₅₀ value F->G

Caption: Workflow for a fluorescence-based calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a robust readout of Gq pathway activation.

  • Objective: To quantify the accumulation of inositol phosphates in response to FP receptor stimulation by this compound.

  • Methodology:

    • Cell Labeling: Cells expressing the FP receptor are pre-incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

    • Stimulation: Cells are treated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, causing IP to accumulate.

    • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

    • Purification: The total [³H]-inositol phosphates are separated from the precursor using anion-exchange chromatography.

    • Quantification & Analysis: The radioactivity of the IP fraction is measured by scintillation counting, and a concentration-response curve is generated to determine the EC₅₀.

Conclusion

The mechanism of action of this compound is centered on its role as an agonist for the Gq-coupled prostaglandin FP receptor. Its binding initiates the canonical phospholipase C signaling pathway, leading to increased intracellular calcium and activation of protein kinase C. While it shares this mechanism with its more potent 15(R) epimer, its reduced affinity and potency are key distinguishing features. The quantitative analysis of its activity and the elucidation of its signaling cascade are achieved through a combination of well-established experimental protocols, including radioligand binding, calcium mobilization, and inositol phosphate accumulation assays.

References

A Technical Guide to 15(S)-Fluprostenol: A Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 15(S)-Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α). It details the compound's mechanism of action through the prostaglandin F receptor (FP receptor), its associated signaling pathways, and the experimental methodologies used for its characterization. This guide is intended to serve as a core resource for professionals engaged in pharmacological research and the development of therapeutic agents targeting the prostanoid system.

Introduction to this compound

This compound is a stereoisomer of Fluprostenol, a potent synthetic analog of PGF2α.[1] Specifically, it is the epimer with an (S)-configuration at the carbon-15 position. It is considered a potential active metabolite of its corresponding prodrug, this compound isopropyl ester.[1][2] While it is expected to act as an agonist at the FP receptor, it exhibits lower potency compared to its 15(R) epimer, (+)-Fluprostenol, which is the active form of the glaucoma medication Travoprost.[1][2] Like other PGF2α analogs, its biological effects are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR) involved in diverse physiological processes.[3][4]

Mechanism of Action: FP Receptor Signaling

The biological actions of PGF2α and its analogs are initiated by binding to the FP receptor.[4] The FP receptor is predominantly coupled to the Gq/11 subtype of G-proteins, which, upon activation, initiates a well-defined signaling cascade.[3][5]

  • Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[3]

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][6] This transient increase in intracellular Ca2+ is a hallmark of FP receptor activation.[6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased Ca2+ levels, activates members of the Protein Kinase C (PKC) family, which then phosphorylate various downstream target proteins, leading to cellular responses.[5]

Beyond the canonical Gq pathway, FP receptor activation can also engage other signaling pathways, including the trans-activation of the epidermal growth factor receptor (EGFR) and subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[7][8] In some cellular contexts, coupling to G12/G13 to activate the small GTPase Rho has also been reported.[5]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Gene Expression) PKC->Cellular_Response CaM Ca²⁺/Calmodulin Complexes CaM->PKC Co-activates CaM->MAPK Activates CaM->Cellular_Response MAPK->Cellular_Response Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Store->CaM Ca²⁺ Release Ligand This compound (PGF2α Analog) Ligand->FP_Receptor Binds

Caption: FP Receptor Gq signaling pathway activated by PGF2α analogs.

Pharmacological Data

Quantitative pharmacological data for this compound is limited in publicly available literature. However, data for its more potent 15(R) epimer, (+)-Fluprostenol (also known as Travoprost acid), provides a crucial benchmark for understanding its activity at the FP receptor.

Table 1: Comparative Receptor Affinity and Potency

Compound Receptor Assay Type Parameter Value (nM) Reference
(+)-Fluprostenol FP Receptor Radioligand Binding Kᵢ 49.9
FP Receptor Functional (Calcium) EC₅₀ 2.4
Cloned Human Ocular FP Functional (Calcium) EC₅₀ 17.5

| This compound | FP Receptor | Functional | EC₅₀ | Lower potency than 15(R) epimer |[1][2] |

The primary therapeutic application of potent FP receptor agonists is the reduction of intraocular pressure (IOP) in the treatment of glaucoma.[9] The isopropyl ester prodrugs of FP agonists, such as Travoprost and Latanoprost, are used clinically.

Table 2: Clinical Efficacy of Related FP Agonist Prodrugs in IOP Reduction

Drug (Prodrug) Active Metabolite Baseline Mean IOP (mmHg) Mean IOP Reduction at 12 Weeks (mmHg) Reference
Travoprost 0.004% (+)-Fluprostenol 25.5 8.0 [9]
Latanoprost 0.005% Latanoprost Acid 25.7 8.6 [9]

| Bimatoprost 0.03% | Bimatoprost Acid | 25.7 | 8.7 |[9] |

Note: Data from a 12-week, randomized, masked-evaluator study comparing the three prostaglandin analogs.[9]

Key Experimental Protocols

Characterization of FP receptor agonists like this compound relies on standardized in vitro assays to determine receptor binding affinity and functional potency.

This assay quantifies the affinity of a test compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound at the human FP receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).

    • Radioligand: [³H]-PGF2α or other suitable radiolabeled FP agonist.

    • Test Compound: this compound, serially diluted.

    • Non-specific binding control: A high concentration of an unlabeled FP agonist (e.g., PGF2α).

    • Assay Buffer (e.g., Tris-HCl with MgCl₂ and EDTA).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

    • Controls: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled agonist).

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

      • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

This functional assay measures the ability of an agonist to activate the Gq-coupled FP receptor and elicit a downstream signal, specifically the release of intracellular calcium.[6]

  • Objective: To determine the potency (EC₅₀) of this compound in activating the FP receptor.

  • Materials:

    • A cell line expressing the FP receptor (e.g., HEK293-FP or A7r5 cells).

    • Cell culture medium and 96- or 384-well black-walled, clear-bottom assay plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test Compound: this compound, serially diluted.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[6][11]

  • Methodology:

    • Cell Plating: Seed the FP receptor-expressing cells into the assay plates and culture overnight to allow for adherence.

    • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate the cells in the dark (e.g., 37°C for 60 minutes) to allow the dye to enter the cells and be de-esterified.

    • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

    • Baseline Measurement: Place the plate into the fluorescence reader and measure the baseline fluorescence of each well.

    • Compound Addition: Program the instrument to automatically inject the various concentrations of this compound into the wells while simultaneously recording the fluorescence signal in real-time.

    • Signal Detection: Monitor the change in fluorescence intensity over time (typically 60-180 seconds). Agonist binding will trigger Ca2+ release, causing the Fluo-4 to fluoresce brightly.[10]

    • Data Analysis:

      • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

      • Plot the response against the log concentration of this compound to generate a dose-response curve.

      • Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Calcium_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_analysis Data Analysis Phase A1 1. Seed FP-expressing cells in microplate A2 2. Culture cells overnight A1->A2 A3 3. Load cells with Fluo-4 AM dye A2->A3 A4 4. Wash to remove extracellular dye A3->A4 B1 5. Measure baseline fluorescence (F_initial) A4->B1 B2 6. Inject this compound (agonist) B1->B2 B3 7. Record fluorescence in real-time B2->B3 B4 8. Measure peak fluorescence (F_max) B3->B4 C1 9. Calculate Response (ΔF = F_max - F_initial) B4->C1 C2 10. Plot ΔF vs. [Agonist] C1->C2 C3 11. Determine EC₅₀ value from dose-response curve C2->C3

Caption: Experimental workflow for an intracellular calcium mobilization assay.

Conclusion

This compound is a PGF2α analog that functions as an agonist for the FP receptor. Its mechanism of action is centered on the activation of the Gq/PLC/IP3 signaling cascade, leading to a measurable increase in intracellular calcium. While it is structurally similar to the potent therapeutic agent (+)-Fluprostenol (Travoprost acid), its 15(S) stereochemistry confers lower biological potency. The experimental protocols detailed herein, including competitive binding and calcium mobilization assays, represent the standard methodologies for quantifying the pharmacological properties of such compounds. A comprehensive understanding of these characteristics is vital for drug development professionals working on novel prostanoid receptor modulators.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 15(S)-Fluprostenol, a stereoisomer of the potent prostaglandin F2α analogue, fluprostenol. While the 15(R)-epimer is the pharmacologically active component of the ophthalmic drug travoprost (used for the treatment of glaucoma and ocular hypertension), the 15(S)-isomer is primarily recognized as a less active metabolite and a potential impurity in the manufacturing process of travoprost. This guide details the history of its identification, stereoselective synthetic methodologies, and the pharmacological context of its activity at the prostanoid FP receptor. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Context of Prostaglandin Analogues

Prostaglandin F2α (PGF2α) analogues are a critical class of therapeutic agents, particularly in ophthalmology for their efficacy in reducing intraocular pressure (IOP). Their mechanism of action involves agonizing the prostanoid FP receptor, which leads to an increase in the uveoscleral outflow of aqueous humor from the eye. Travoprost is a leading synthetic PGF2α analogue that is administered as an isopropyl ester prodrug. In the eye, it is hydrolyzed by corneal esterases to its active free acid, fluprostenol. The stereochemistry at the C-15 position of the ω-side chain is a crucial determinant of biological activity, with the 15(R)-hydroxyl configuration conferring high potency at the FP receptor. This compound, the C-15 epimer of fluprostenol, is therefore of significant interest in the study of structure-activity relationships and as a key reference standard in the quality control of travoprost manufacturing.

Discovery and Identification

The discovery of this compound is intrinsically linked to the development of travoprost. During the extensive research and development of travoprost as a potent ocular hypotensive agent, the synthesis and pharmacological evaluation of various stereoisomers were undertaken to establish a clear understanding of the structure-activity relationship.

It was determined that travoprost is the isopropyl ester of the 15(R)-epimer of fluprostenol. Consequently, this compound was identified as the corresponding, less active 15(S)-epimer. Its isopropyl ester is considered a potential impurity in the commercial preparations of travoprost.[1][2] The characterization of such impurities is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product.

Chemical Synthesis of this compound

The synthesis of this compound is approached through stereoselective methods that allow for the specific configuration of the C-15 hydroxyl group. The general strategies for prostaglandin synthesis, pioneered by E.J. Corey, have been adapted and refined over the years. A common approach involves the construction of the cyclopentane core followed by the sequential addition of the α- and ω-side chains.

A key step in the synthesis of fluprostenol analogues is the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-hydroxyl group, specific reducing agents and conditions are employed that favor the formation of the (S)-alcohol over the (R)-alcohol.

General Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of prostaglandin F2α analogues, highlighting the critical step for establishing the C-15 stereocenter.

G cluster_core Core Synthesis cluster_stereo Stereocontrol at C-15 cluster_final Final Product Corey_Lactone Corey Lactone Derivative Alpha_Chain α-Chain Installation (Wittig Reaction) Corey_Lactone->Alpha_Chain Omega_Precursor ω-Side Chain Precursor (Horner-Wadsworth-Emmons) Alpha_Chain->Omega_Precursor Keto_Reduction Reduction of C-15 Ketone Omega_Precursor->Keto_Reduction R_Isomer 15(R)-Fluprostenol (e.g., with (-)-DIP-Cl) Keto_Reduction->R_Isomer Stereoselective Reduction S_Isomer This compound (Alternative Reducing Agent) Keto_Reduction->S_Isomer Stereoselective Reduction Deprotection Deprotection S_Isomer->Deprotection Final_Product Purified this compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Stereoselective Reduction of the C-15 Ketone

The following is a representative, generalized protocol for the stereoselective reduction of a C-15 enone precursor to yield the 15(S)-hydroxyl group. Specific reagents and conditions may vary based on the exact substrate and desired yield/purity. This protocol is based on established methods for prostaglandin synthesis.

Materials:

  • Prostaglandin enone precursor (e.g., a derivative of Corey lactone with the α- and ω-side chains attached, containing a ketone at C-15)

  • Stereoselective reducing agent (e.g., a bulky borohydride reagent known to favor the formation of the S-alcohol)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • The prostaglandin enone precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

  • The stereoselective reducing agent is added dropwise to the solution, and the reaction is stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of the quenching solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the extraction solvent.

  • The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to separate the 15(S)- and 15(R)-epimers and afford pure this compound.

Pharmacological Profile

Mechanism of Action at the FP Receptor

This compound, like its 15(R)-epimer, is an agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, its potency is significantly lower. The activation of the FP receptor initiates a signaling cascade that is crucial for its physiological and pharmacological effects.

FP Receptor Signaling Pathway

The binding of an agonist to the FP receptor leads to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Cell_Response Cellular Response (e.g., Increased Uveoscleral Outflow) PKC->Cell_Response Phosphorylates Downstream Targets

Caption: Signaling pathway of the prostanoid FP receptor.

Quantitative Pharmacological Data

While this compound is known to be less potent than its 15(R)-epimer, specific quantitative data for its binding affinity and functional activity at the FP receptor is not widely available in peer-reviewed literature, as the focus has predominantly been on the more active 15(R) isomer. For comparative purposes, the pharmacological data for the active metabolite of travoprost, (+)-Fluprostenol (the 15(R)-epimer), is presented below. It is expected that the Ki and EC50 values for this compound would be significantly higher, indicating lower affinity and potency.

Table 1: Pharmacological Profile of (+)-Fluprostenol (15(R)-epimer)

ParameterReceptorValueCell Line/TissueReference
Binding Affinity (Ki) FP49.9 nMCloned Human Ocular FP Receptors
Functional Activity (EC50) FP2.4 nMCloned Human Ocular FP Receptors
17.5 nMCloned Human Ocular FP Receptors (Ca²⁺ mobilization)
19.1 nMRat A7r5 cells (Ca²⁺ mobilization)
37.3 nMMouse 3T3 cells (Ca²⁺ mobilization)
Experimental Protocol: Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the FP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human FP receptor.

  • Radioligand (e.g., [³H]-(+)-Fluprostenol).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known FP receptor agonist, e.g., unlabeled (+)-Fluprostenol).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and EDTA).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Add the test compound at a range of concentrations to different wells.

  • For the determination of non-specific binding, add a high concentration of the unlabeled FP receptor agonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (Calcium Mobilization)

The following is a generalized protocol for a functional assay to measure the ability of a test compound to stimulate the FP receptor, as measured by changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human FP receptor (e.g., HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compound (this compound) at various concentrations.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

  • Add the test compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • The data is analyzed to determine the EC50 value of the test compound, which represents the concentration required to elicit a half-maximal response.

Conclusion

This compound is a key stereoisomer in the chemical and pharmacological landscape of the potent antiglaucoma agent travoprost. While it exhibits significantly lower activity at the FP receptor compared to its 15(R)-epimer, its study is crucial for a complete understanding of the structure-activity relationships of PGF2α analogues. Furthermore, as a potential impurity in the synthesis of travoprost, its accurate identification and quantification are essential for ensuring the quality and safety of this important therapeutic agent. The synthetic and analytical methods outlined in this guide provide a framework for researchers working on the development and characterization of prostaglandin-based therapeutics. Further research to quantify the pharmacological parameters of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the FP Receptor Agonist Activity of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of 15(S)-Fluprostenol as a potent and selective prostaglandin F2α (FP) receptor agonist. This document details its binding affinity and functional potency, the downstream signaling pathways it activates, and the experimental protocols used for its characterization.

Core Concepts: this compound and the FP Receptor

This compound, also known as Travoprost acid, is a synthetic analog of prostaglandin F2α (PGF2α). It is a highly selective and potent agonist for the FP receptor, a G-protein coupled receptor (GPCR) that mediates a variety of physiological effects, including the regulation of intraocular pressure, uterine contraction, and luteolysis. The isopropyl ester of this compound, Travoprost, is a prodrug used clinically to reduce intraocular pressure in patients with glaucoma.

Quantitative Analysis of FP Receptor Agonist Activity

The agonist activity of this compound and other prostaglandin analogs at the FP receptor is quantified through binding affinity (Ki) and functional potency (EC50) values. The following table summarizes key quantitative data for several FP receptor agonists.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/Assay Condition
This compound (Travoprost acid) 35 ± 5 [1]1.4 [1]Human Ciliary Muscle (Phosphoinositide Turnover)
49.9 [2]2.4 [2]Not specified
2.6 [1]Mouse Fibroblasts and Rat Aortic Smooth Muscle Cells (Phosphoinositide Turnover)
3.6 [1]Human Trabecular Meshwork (Phosphoinositide Turnover)
17.5 [2]Cloned Human Ocular FP Receptors (Calcium Mobilization)
19.1 [2]Rat A7r5 Cells (Calcium Mobilization)
37.3 [2]Mouse 3T3 Cells (Calcium Mobilization)
Prostaglandin F2α (PGF2α)Not specified9, 42, 140Bovine Iris Sphincter (Phosphoinositide turnover, MLC phosphorylation, contraction)[3]
Latanoprost acid98[1]32-124[1]Various (Phosphoinositide Turnover)
Bimatoprost acid83[1]2.8-3.8[1][4]Various (Phosphoinositide Turnover)
Unoprostone5,900 - >22,000[1][4]Not specifiedNot specified

FP Receptor Signaling Pathways

Activation of the FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a variety of cellular responses.[2][5] There is also evidence to suggest that the FP receptor can couple to other G-proteins, such as Gi and G12/13, to activate other signaling pathways, including the Rho and Raf/MEK/MAP kinase pathways.[5]

FP_Receptor_Signaling cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Binds to G_Protein Gq FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response Mediates Ca_ER->Cellular_Response Mediates

FP Receptor Gq Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the FP receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing FP Receptor start->prep_membranes incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]PGF2α) - Unlabeled Test Compound (e.g., this compound) prep_membranes->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end Calcium_Mobilization_Workflow start Start cell_culture Culture Cells Expressing FP Receptor in a 96-well Plate start->cell_culture dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) cell_culture->dye_loading agonist_addition Add Increasing Concentrations of Test Agonist (e.g., this compound) dye_loading->agonist_addition fluorescence_measurement Measure Fluorescence Intensity Over Time (Fluorescent Plate Reader) agonist_addition->fluorescence_measurement data_analysis Data Analysis: - Plot Change in Fluorescence vs. Agonist Concentration - Determine EC50 fluorescence_measurement->data_analysis end End data_analysis->end

References

The Metabolic Journey of Travoprost: Unveiling 15(S)-Fluprostenol as a Key Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

Travoprost, a synthetic prostaglandin F2α analogue, is a widely prescribed topical medication for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. As an isopropyl ester prodrug, Travoprost's therapeutic efficacy is contingent upon its metabolic conversion to a biologically active free acid. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of its principal active metabolite, 15(S)-Fluprostenol (also known as Travoprost acid), and the subsequent cellular signaling cascade it initiates. This document synthesizes quantitative data, details experimental methodologies for its study, and presents visual representations of the key biological processes involved.

Introduction

Travoprost is a highly selective full agonist for the prostaglandin F (FP) receptor.[1][2] Its design as an isopropyl ester prodrug significantly enhances its lipophilicity, facilitating penetration through the cornea.[3] Upon traversing the cornea, Travoprost undergoes rapid hydrolysis by endogenous esterases, releasing its active metabolite, this compound.[4][5] This active moiety then binds to and activates FP receptors located in the ciliary muscle and trabecular meshwork, leading to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in IOP.[2][4] Understanding the kinetics and mechanisms of this metabolic activation is crucial for optimizing drug delivery and therapeutic effect.

The Metabolic Conversion of Travoprost to this compound

The primary and most critical step in the bioactivation of Travoprost is the hydrolysis of its isopropyl ester group. This reaction is catalyzed by esterases present in the cornea.[4][5]

Enzymatic Hydrolysis

Corneal esterases efficiently convert Travoprost into its active free acid, this compound.[4] This conversion is described as a rapid process, essential for the drug's immediate pharmacological action.[4] The chemical structures of Travoprost and its active metabolite, this compound, are detailed in the official FDA label.[2] PubChem also confirms the active metabolite as fluprostenol, with the specific stereoisomer being this compound.

Systemic Metabolism of this compound

Following its local activity in the eye, this compound that enters the systemic circulation is further metabolized into inactive forms through several pathways, including beta-oxidation of the alpha (carboxylic acid) chain, oxidation of the 15-hydroxyl group to form 15-keto-travoprost, and reduction of the double bond at the 13,14 position.[5]

Quantitative Analysis of Travoprost Metabolism

While the hydrolysis of Travoprost is known to be rapid, precise quantitative data on the conversion rate within the human cornea is not extensively published. However, studies in animal models and human plasma provide valuable insights into the pharmacokinetics of the active metabolite.

Table 1: Pharmacokinetic Parameters of this compound (Travoprost Acid) in Human Plasma
ParameterValueReference
Peak Plasma Concentration (Cmax)25 pg/mL or less[4]
Time to Peak Plasma Concentration (Tmax)Within 30 minutes[4]
Plasma Half-LifeRapidly cleared (below limit of quantitation within 1 hour)[4]
Table 2: Conversion of Travoprost to Travoprost Acid in Aqueous Humor (Beagle Dog Model)
Time Post-Intracameral ImplantMole Fraction of Travoprost AcidReference
14 days0.8 - 1.0[6]
28 days0.8 - 1.0[6]
60 days0.8 - 1.0[6]

Experimental Protocols

The identification and quantification of Travoprost and its metabolites are primarily achieved through advanced analytical techniques. Furthermore, in vitro and ex vivo models are instrumental in studying the metabolic conversion process.

Quantification of Travoprost and this compound

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

A common method for the quantitative analysis of Travoprost and this compound in biological matrices such as aqueous humor and plasma involves LC/MS/MS.[6]

  • Sample Preparation: Biological samples are typically subjected to solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: A C18 reverse-phase column is often used to separate Travoprost and its metabolites.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification. The lower limit of quantitation (LLOQ) for Travoprost acid has been reported to be as low as 10 pg/mL.[6]

  • Quantification of Travoprost (Ester): To measure the concentration of the prodrug, samples can be incubated with an esterase (e.g., rabbit liver esterase) to convert all Travoprost to this compound. The total concentration of the acid is then measured, and the initial ester concentration is calculated by subtracting the baseline acid concentration.[6]

In Vitro Corneal Metabolism and Penetration Studies

Methodology: Franz Diffusion Cell System with Excised Cornea

This ex vivo model is widely used to assess the penetration and metabolism of ophthalmic drugs.[5]

  • Apparatus: A Franz diffusion cell is used, which consists of a donor and a receptor chamber separated by an excised cornea (e.g., from rabbit or human donor).

  • Procedure:

    • The excised cornea is mounted between the donor and receptor chambers.

    • The Travoprost formulation is applied to the epithelial side of the cornea in the donor chamber.

    • The receptor chamber is filled with a suitable buffer solution (e.g., balanced salt solution) and maintained at a physiological temperature.

    • Samples are collected from the receptor chamber at various time points.

  • Analysis: The collected samples are analyzed using LC/MS/MS or HPLC to determine the concentrations of both Travoprost and this compound that have permeated through the cornea. This allows for the calculation of permeability coefficients and the extent of metabolic conversion.

Signaling Pathway of this compound

Upon its formation, this compound acts as a selective agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to the therapeutic effect of reduced intraocular pressure.

FP Receptor Activation and Downstream Signaling

The FP receptor is coupled to the Gq class of G-proteins.[7] The binding of this compound induces a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[1][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[7][8] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular responses that increase aqueous humor outflow.[1][8]

Visualizations

Metabolic Pathway of Travoprost

Travoprost_Metabolism Travoprost Travoprost (Isopropyl Ester Prodrug) Fluprostenol This compound (Travoprost Acid - Active) Travoprost->Fluprostenol Corneal Esterases (Hydrolysis) Inactive_Metabolites Inactive Metabolites (e.g., 15-keto-travoprost, beta-oxidation products) Fluprostenol->Inactive_Metabolites Systemic Metabolism (Oxidation, Reduction)

Metabolic activation of Travoprost.
Experimental Workflow for In Vitro Corneal Permeation and Metabolism

Corneal_Permeation_Workflow cluster_0 Franz Diffusion Cell Setup cluster_1 Sample Collection & Analysis Donor Donor Chamber (Travoprost Formulation) Cornea Excised Cornea Donor->Cornea Receptor Receptor Chamber (Buffer) Cornea->Receptor Sampling Collect Samples from Receptor Chamber at Time Intervals Receptor->Sampling Analysis LC/MS/MS or HPLC Analysis Sampling->Analysis Quantification Quantify Travoprost and This compound Analysis->Quantification

In vitro corneal permeation workflow.
FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response (Increased Aqueous Outflow) PKC->Cellular_Response Leads to Fluprostenol This compound Fluprostenol->FP_Receptor Binds to

FP receptor signaling cascade.

Conclusion

The metabolic conversion of Travoprost to this compound is a pivotal step in its mechanism of action for lowering intraocular pressure. This rapid, esterase-mediated hydrolysis in the cornea ensures the localized delivery of the active therapeutic agent. The subsequent activation of the FP receptor and the Gq-PLC signaling pathway underscores the targeted pharmacological approach of this prostaglandin analogue. A thorough understanding of these processes, supported by robust analytical methodologies and in vitro models, is essential for the continued development and refinement of therapies for glaucoma and ocular hypertension.

References

Initial Characterization of 15(S)-Fluprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and an isomer of the potent prostaglandin F (FP) receptor agonist, fluprostenol. As the 15(S)-stereoisomer, it is the corresponding enantiomer to the more pharmacologically characterized 15(R)-Fluprostenol (also known as (+)-Fluprostenol or travoprost acid). This document provides a comprehensive overview of the initial characterization studies of this compound, focusing on its interaction with the FP receptor and the subsequent cellular signaling pathways. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

This compound is also a potential active metabolite of its prodrug, this compound isopropyl ester.[1][2] While it is expected to be an agonist at the FP receptor, it is generally understood to possess lower potency compared to its 15(R) epimer.[1][3] This guide will delve into the available data, experimental methodologies, and the key signaling cascades associated with this compound.

Pharmacological Data

The pharmacological activity of this compound is primarily defined by its affinity for the FP receptor and its ability to elicit a functional response upon binding. While specific quantitative data for the 15(S) isomer is limited in publicly available literature, the data for the more potent 15(R) isomer, (+)-Fluprostenol, provides a crucial benchmark for comparison.

Table 1: Receptor Binding Affinity of Fluprostenol Isomers and Related Prostaglandins for the FP Receptor

CompoundReceptorOrganism/TissueKi (nM)
(+)-Fluprostenol (15R) FPNot Specified49.9
(+)-Fluprostenol (Travoprost acid) FPNot Specified35 ± 5

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Fluprostenol Isomers and Related Prostaglandins at the FP Receptor

CompoundAssayCell Line/TissueEC50 (nM)
(+)-Fluprostenol (15R) Calcium MobilizationCloned Human Ocular FP Receptors17.5
(+)-Fluprostenol (15R) Calcium MobilizationRat A7r5 cells19.1
(+)-Fluprostenol (15R) Calcium MobilizationMouse 3T3 cells37.3
(+)-Fluprostenol (Travoprost acid) Phosphoinositide TurnoverHuman Ciliary Muscle1.4
(+)-Fluprostenol (Travoprost acid) Phosphoinositide TurnoverHuman Trabecular Meshwork3.6
(+)-Fluprostenol (Travoprost acid) Phosphoinositide TurnoverMouse Fibroblasts & Rat Aortic Smooth Muscle2.6

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Activation of the prostaglandin F receptor (FP receptor) by its agonists, including this compound, initiates a well-defined intracellular signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Upon agonist binding, the Gq protein is activated, which in turn stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates many of the physiological effects of FP receptor activation.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_cytosol [Ca²⁺]i ↑ Ca_release->Ca_cytosol Cellular_Response Cellular Response Ca_cytosol->Cellular_Response leads to IP3R->Ca_release triggers Fluprostenol This compound Fluprostenol->FP_receptor binds

FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of prostaglandin analogs like this compound.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the FP receptor by this compound.

Materials:

  • Cell membranes expressing the human FP receptor

  • [3H]-PGF2α (Radioligand)

  • This compound (Test compound)

  • Unlabeled PGF2α (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, [3H]-PGF2α (at a concentration near its Kd), and varying concentrations of this compound or unlabeled PGF2α (for non-specific binding).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to Ki using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare Reagents: - FP Receptor Membranes - [³H]-PGF2α - this compound dilutions B Incubate: Membranes + [³H]-PGF2α + This compound A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ D->E

Receptor Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the FP receptor and elicit a downstream cellular response, specifically the release of intracellular calcium.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (Test compound)

  • A positive control agonist (e.g., (+)-Fluprostenol)

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Seed the FP receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Prepare serial dilutions of this compound and the positive control agonist in assay buffer.

  • Place the cell plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for each well.

  • Add the different concentrations of this compound or the positive control to the wells and immediately begin kinetic fluorescence measurements.

  • Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow A Seed FP Receptor- Expressing Cells B Load Cells with Calcium-Sensitive Dye A->B C Measure Baseline Fluorescence B->C D Add this compound & Record Kinetic Read C->D E Data Analysis: - Determine Peak Response - Calculate EC₅₀ D->E

Calcium Mobilization Assay Workflow.

Conclusion

This compound is a stereoisomer of the well-characterized FP receptor agonist, fluprostenol. While it is understood to be less potent than its 15(R) counterpart, its activity at the FP receptor and its role as a potential metabolite of its isopropyl ester prodrug warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other related prostaglandin analogs. Further studies are required to precisely quantify the binding affinity and functional potency of this compound to fully elucidate its pharmacological profile. This information will be critical for a complete understanding of its potential therapeutic applications and for the development of novel drugs targeting the prostaglandin signaling pathway.

References

A Technical Guide to the Biological Functions of Fluprostenol: An Isomeric Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluprostenol, a synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent and ocular hypotensive drug. As a chiral molecule, fluprostenol exists as multiple stereoisomers. However, the biological activity is predominantly associated with its dextrorotatory enantiomer, (+)-fluprostenol, also known as travoprost acid. This technical guide provides an in-depth analysis of the biological functions of fluprostenol, focusing on the well-characterized active isomer. It details the molecular mechanism of action through the Prostaglandin F Receptor (FP receptor), associated signaling pathways, and quantitative pharmacological parameters. Furthermore, this guide outlines standard experimental protocols for characterizing FP receptor agonists and presents a logical workflow for their evaluation.

Introduction: The Critical Role of Stereoisomerism

Isomerism, the phenomenon where compounds share the same molecular formula but differ in structure, plays a pivotal role in pharmacology.[1] For drugs with chiral centers, stereoisomers (enantiomers and diastereomers) can exhibit profound differences in their biological activity, receptor binding affinity, and metabolic profiles.[1]

Fluprostenol is a chiral compound, and the commercially available form is often a racemic mixture.[2][3] However, scientific literature overwhelmingly indicates that its biological effects are mediated by the (+)-enantiomer.[2][4] This enantiomer, (+)-fluprostenol, is the biologically active free acid of the prodrug travoprost.[3] It demonstrates significantly higher affinity and potency for its target receptor compared to other isomers.[4][5] While detailed comparative studies on all fluprostenol isomers are scarce in publicly available literature, the principle of stereoselectivity is well-established. This guide will, therefore, focus on the functions of the pharmacologically active (+)-fluprostenol, hereafter referred to as fluprostenol unless otherwise specified.

Mechanism of Action: The FP Receptor

Fluprostenol exerts its biological effects by acting as a potent and highly selective agonist for the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5] The FP receptor is the natural cognate receptor for PGF2α and is involved in a wide range of physiological processes, including reproductive functions like luteolysis and parturition, as well as the regulation of intraocular pressure.[6][7]

The binding of fluprostenol to the FP receptor initiates a conformational change, leading to the activation of intracellular signaling cascades.[8] This interaction is the primary mechanism behind its therapeutic effects, such as the reduction of intraocular pressure in the treatment of glaucoma by enhancing aqueous humor outflow.[9][10][11]

Signaling Pathways of the FP Receptor

Upon agonist binding, the FP receptor primarily couples to the Gq/11 class of G-proteins. This initiates the canonical phospholipase C (PLC) signaling pathway, which is central to the receptor's function.[12][13]

The key steps in the signaling cascade are:

  • Gαq Activation: Ligand-bound FP receptor activates the α-subunit of the Gq protein.

  • PLC Activation: Activated Gαq stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][12]

  • PKC Activation: The increase in both intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

These downstream effectors, particularly the rise in intracellular calcium and activation of PKC, mediate the majority of the physiological responses to fluprostenol, such as smooth muscle contraction and cellular proliferation.[12][13]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Fluprostenol Fluprostenol ((+)-Isomer) FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca²⁺] Ca_Release->PKC Activates Response Physiological Responses (e.g., Smooth Muscle Contraction) PKC->Response Leads to IP3R->Ca_Release Triggers

Caption: FP Receptor Gq signaling pathway activated by fluprostenol.

Quantitative Pharmacological Data

The potency and selectivity of fluprostenol and related compounds have been quantified in various studies. (+)-Fluprostenol is consistently shown to be a high-affinity, potent, and selective FP receptor agonist.[5][14]

CompoundReceptorAssay TypeSpeciesKi (nM)EC50 (nM)Selectivity ProfileReference(s)
(+)-Fluprostenol FPBindingHuman35 ± 5-High selectivity vs. DP, EP1, EP3, EP4, IP, TP receptors.[5][5]
(+)-Fluprostenol FPBindingMouse3 - 4-Also binds with lower affinity to other prostanoid receptors.[14][14]
(+)-Fluprostenol FPBindingHuman-3.5 (IC50)Potent inhibitor of PGF2α binding.[4][4]
(+)-Fluprostenol FPBindingRat-7.5 (IC50)Potent inhibitor of PGF2α binding.[4][4]
(+)-Fluprostenol FPFunctionalHuman (Ciliary Muscle)-1.4Potent agonist activity.[5][5]
(+)-Fluprostenol FPFunctionalHuman (Trabecular Meshwork)-3.6Potent agonist activity.[5][5]
(+)-Fluprostenol FPFunctionalRat (A7r5 cells)-19.1Stimulates intracellular calcium mobilization.
Latanoprost Acid FPBindingHuman98-Less potent binding affinity than (+)-fluprostenol.[5][5]
Bimatoprost Acid FPBindingHuman83-Less selective than (+)-fluprostenol, with affinity for EP1 and EP3.[5][5]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50/IC50: Half-maximal effective/inhibitory concentration, a measure of potency. A lower value indicates higher potency.

Experimental Protocols

Characterizing the activity of a compound like fluprostenol at a GPCR involves a series of in-vitro assays. Below are representative protocols for a competitive binding assay to determine affinity (Ki) and a calcium mobilization assay to determine functional potency (EC50).

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of fluprostenol isomers for the FP receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Cell membrane preparation from these cells.

  • Radioligand: [3H]-PGF2α.

  • Test compounds: (+)-Fluprostenol, other isomers, unlabeled PGF2α (for non-specific binding).

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest FP receptor-expressing HEK293 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer.

    • A fixed concentration of [3H]-PGF2α (typically at its Kd concentration).

    • Serial dilutions of the test compound (e.g., fluprostenol isomers).

    • Control wells:

      • Total Binding: No competitor.

      • Non-specific Binding (NSB): A high concentration of unlabeled PGF2α.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Fluorescence-Based Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of fluprostenol isomers by quantifying the increase in intracellular calcium upon FP receptor activation.[15]

Materials:

  • CHO-K1 or HEK293 cells transiently or stably expressing the FP receptor (and potentially a promiscuous Gα16 protein to ensure a calcium readout).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: Serial dilutions of fluprostenol isomers.

  • A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).

Methodology:

  • Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds at a higher concentration (e.g., 5x final concentration).

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Assay Execution:

    • The instrument measures a baseline fluorescence reading from each well of the cell plate.

    • The integrated fluid handler then adds the test compounds from the compound plate to the cell plate.

    • The instrument immediately and continuously measures the change in fluorescence intensity over time (typically 60-180 seconds). Receptor activation leads to Ca2+ release, which causes the dye's fluorescence to increase.[15]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental and Drug Discovery Workflow

The evaluation of a novel prostaglandin analogue, from initial design to functional characterization, follows a logical progression.

Drug_Discovery_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical / In Vivo Testing Binding Primary Screen: Receptor Binding Assay (Determine Affinity Ki) Functional Secondary Screen: Functional Assay (e.g., Ca²⁺) (Determine Potency EC₅₀ & Efficacy) Binding->Functional Selectivity Selectivity Profiling (Test against other Prostanoid Receptors EP, DP, IP, TP) Functional->Selectivity Downstream Mechanism of Action (e.g., Western Blot for p-MLC, IP₁ Accumulation Assay) Selectivity->Downstream Lead Lead Candidate Selection Downstream->Lead PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Efficacy Efficacy Models (e.g., Ocular Hypertension Model) PKPD->Efficacy Tox Toxicology & Safety Studies Efficacy->Tox Start Compound Design & Synthesis of Isomers Start->Binding Lead->PKPD

Caption: Workflow for the characterization of novel FP receptor agonists.

Conclusion

Fluprostenol's biological functions are a clear example of stereoselective pharmacology, with the (+)-enantiomer being the primary driver of its potent activity as an FP receptor agonist. By activating the Gq-PLC-Ca2+ signaling pathway, fluprostenol mediates significant physiological effects that are harnessed for therapeutic purposes, most notably in ophthalmology and veterinary medicine. A thorough understanding of its mechanism, quantitative pharmacology, and the experimental methods used for its characterization is essential for researchers in the field and for the development of new, more selective prostaglandin analogues.

References

15(S)-Fluprostenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15(S)-Fluprostenol, a prostaglandin F2α (PGF2α) analog. It details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. The document delves into its mechanism of action as a prostaglandin FP receptor agonist, albeit with lower potency than its 15(R) epimer. A comparative analysis with the more potent 15(R)-Fluprostenol is presented, supported by available quantitative data. Furthermore, this guide outlines detailed experimental protocols for receptor binding and functional assays relevant to the characterization of this compound and other prostanoids. Signaling pathways associated with FP receptor activation are illustrated to provide a clear understanding of its cellular effects.

Core Properties of this compound

This compound is a synthetic prostaglandin analog. It is the C-15 epimer of the potent PGF2α receptor agonist, fluprostenol. Understanding its fundamental properties is crucial for its application in research and drug development.

PropertyValueReference
CAS Number 54276-24-3[1]
Molecular Weight 458.5 g/mol [2]
Molecular Formula C₂₃H₂₉F₃O₆[2]
Synonyms 15-epi Fluprostenol[3]

Mechanism of Action and Pharmacology

This compound functions as an agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, its potency is noted to be lower than that of its 15(R) counterpart, fluprostenol.[1][4]

The activation of the FP receptor by agonists like fluprostenol initiates a well-characterized signaling cascade. This pathway is primarily mediated through the Gq family of G proteins.

Signaling Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to various cellular responses.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway.
Comparative Pharmacology

CompoundReceptor Binding Affinity (Ki)Functional Potency (EC50)Cell TypesReference
(+)-Fluprostenol (15R) 35 ± 5 nM1.4 nMHuman Ciliary Muscle[5]
3.6 nMHuman Trabecular Meshwork[5]
49.9 nM2.4 nM-[6]
17.5 - 37 nMRat A7r5, Mouse 3T3, Cloned Human Ocular FP Receptors[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols can be adapted by researchers for their specific experimental needs.

Prostaglandin FP Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the FP receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptors Incubate Incubate membranes, [³H]-PGF2α, and test compound Membrane_Prep->Incubate Radioligand Prepare [³H]-PGF2α (Radioligand) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using scintillation counting Wash->Scintillation Analyze Calculate Ki/IC50 values Scintillation->Analyze

Receptor Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.

  • Assay Buffer: Prepare a binding buffer, typically containing Tris-HCl, MgCl₂, and EDTA.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the ability of a compound to stimulate intracellular calcium release via the FP receptor.

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing FP receptors into a 96-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Seed_Cells->Load_Dye Add_Compound Add serial dilutions of This compound to the cells Load_Dye->Add_Compound Measure_Fluorescence Measure changes in fluorescence intensity over time using a plate reader Add_Compound->Measure_Fluorescence Analyze Calculate EC50 values Measure_Fluorescence->Analyze

Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor in a suitable medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C.

  • Compound Addition: After dye loading and washing, add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a valuable research tool for studying the structure-activity relationships of prostaglandin FP receptor agonists. While it exhibits lower potency compared to its 15(R) epimer, its characterization provides important insights into the stereochemical requirements for FP receptor activation. The experimental protocols detailed in this guide offer a framework for the further investigation of this compound and other related compounds, aiding in the broader understanding of prostanoid pharmacology and the development of novel therapeutics targeting the FP receptor.

References

Methodological & Application

Application Notes and Protocols for 15(S)-Fluprostenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a potent and selective synthetic analog of prostaglandin F2α (PGF2α). It acts as a high-affinity agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying a wide range of cellular processes. These include, but are not limited to, cell proliferation, differentiation, apoptosis, and calcium mobilization.[3][4][5] Its utility extends to various research areas, including reproductive biology, oncology, and ophthalmology.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of the FP receptor. The binding of this compound to the FP receptor, which is coupled to the Gq family of G proteins, stimulates phospholipase C (PLC).[5][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[5][7] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses.

Furthermore, FP receptor activation has been shown to transactivate the epidermal growth factor receptor (EGFR) and subsequently activate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[3][6] This pathway is crucial in regulating cell proliferation and differentiation.

Signaling Pathway Diagram

Fluprostenol_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR RAF RAF EGFR->RAF Transactivates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Responses (Proliferation, etc.) Ca2->Cellular_Response PKC->Cellular_Response MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->Cellular_Response

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of fluprostenol in various cell culture studies.

Table 1: Effective Concentrations of Fluprostenol in Different Cell Lines

Cell Line/TypeSpeciesEffectEffective Concentration (IC50/EC50)Reference
Adipocyte PrecursorsRatInhibition of Differentiation3-10 x 10⁻¹¹ M (IC50)[1][4]
Human Myometrial CellsHumanPLC Activation & Ca²⁺ MobilizationConcentration-dependent[5]
Ishikawa (Endometrial)HumanCell Proliferation1-100 nM[3][8]
Bovine Trabecular MeshworkBovineInhibition of ET-1 induced contraction10⁻⁶ M[9]
Cloned Human Ocular FP ReceptorsHumanIntracellular Calcium Mobilization17.5 nM (EC50)[2]
Rat A7r5 CellsRatIntracellular Calcium Mobilization19.1 nM (EC50)[2]
Mouse 3T3 CellsMouseIntracellular Calcium Mobilization37.3 nM (EC50)[2]

Table 2: Receptor Binding Affinity of Fluprostenol

ReceptorSpeciesBinding Affinity (IC50/Ki)Reference
FP ReceptorHuman3.5 nM (IC50)[1]
FP ReceptorRat7.5 nM (IC50)[1]
FP ReceptorN/A49.9 nM (Ki)[2]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile organic solvent and then dilute it to the final working concentration in the cell culture medium.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium containing the same concentration of the organic solvent used to dissolve the this compound.

Protocol 1: Assessment of Cell Proliferation using a Crystal Violet Assay

This protocol is designed to assess the effect of this compound on the proliferation of adherent cells, such as the Ishikawa human endometrial cell line.[3]

Materials:

  • Adherent cells of interest (e.g., Ishikawa cells)

  • Complete cell culture medium

  • This compound

  • Sterile DMSO or ethanol

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • 10% acetic acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type's doubling time.

  • Staining:

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with distilled water until the water runs clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Shake the plate gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percentage of cell proliferation relative to the vehicle control.

Experimental Workflow Diagram:

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Wash with PBS D->E F Stain with Crystal Violet E->F G Wash and Dry F->G H Solubilize stain with Acetic Acid G->H I Measure Absorbance at 570 nm H->I Apoptosis_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for 15(S)-Fluprostenol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and a potent agonist of the prostaglandin F2α receptor (FP receptor). As a key signaling molecule, it is instrumental in a variety of physiological and pathological processes, making it a valuable tool for in vitro research in areas such as ophthalmology, reproductive biology, and oncology. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro assays.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyData
Molecular Formula C₂₃H₂₉F₃O₆
Molecular Weight 458.5 g/mol
Appearance Crystalline solid
Storage Temperature Store at -20°C as supplied.
Stability ≥ 2 years at -20°C.
Solubility DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 5 mg/mL

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media for experiments.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.585 mg of this compound.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the powder. For 4.585 mg, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Experimental Protocols

The following are example protocols for common in vitro assays. The final concentration of this compound should be optimized for each specific cell type and assay.

Protocol 3.1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare a series of dilutions of this compound from your stock solution in cell culture medium. For example, to achieve final concentrations ranging from 1 nM to 1 µM, perform serial dilutions.

    • Tip: To minimize the final concentration of DMSO, prepare an intermediate dilution of the stock solution in culture medium before making the final dilutions. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound as described in Protocol 3.1.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Protocol 3.3: Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium, a hallmark of FP receptor activation.

  • Cell Seeding: Seed cells expressing the FP receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Preparation of Ligand Solutions: Prepare this compound solutions at various concentrations in a suitable assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound acts as an agonist at the Gq-protein coupled FP receptor. This interaction initiates a signaling cascade that leads to various cellular responses.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: this compound signaling pathway via the FP receptor.

Experimental Workflow for Solution Preparation

A systematic workflow is essential for preparing accurate and reproducible solutions for in vitro assays.

Workflow cluster_prep Preparation cluster_dilution Dilution for Assay A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., DMSO) A->B C Prepare High-Concentration Stock Solution (e.g., 10 mM) B->C D Store Stock Solution at -20°C in Aliquots C->D E Thaw a Single Aliquot of Stock Solution F Perform Serial Dilutions in Cell Culture Medium or Assay Buffer E->F G Prepare Working Solutions with Final Desired Concentrations F->G H Add to Cells for In Vitro Assay G->H

Caption: Workflow for preparing this compound solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for in vivo animal studies involving 15(S)-Fluprostenol. This potent synthetic analog of prostaglandin F2α (PGF2α) is a selective FP receptor agonist, making it a valuable tool for research in various physiological systems.

Summary of Recommended Dosages

The effective dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research application. Due to limited direct studies on systemic administration of this compound in rodents for non-ophthalmic research, dosages are often extrapolated from studies using its analogues, such as Cloprostenol and Travoprost. The following table summarizes recommended starting dosages for common laboratory animals. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Animal ModelApplicationCompoundRoute of AdministrationRecommended Dosage RangeReference(s)
Mouse Estrus SynchronizationCloprostenolIntraperitoneal (IP)0.5 µg (in two doses)[1]
Rat LuteolysisCloprostenolSubcutaneous (SC)12.5 - 50 µg/kg/day[2]
Rat Reproductive StudiesCloprostenolOralUp to 100 µg/kg/day[2]
Rat Cardiac HypertrophyFluprostenolChronic AdministrationDose-dependent effects observed[3]
Guinea Pig LuteolysisCloprostenolIntraperitoneal (IP)250 µg[1]
Rabbit Reduction of Intraocular PressureTravoprost (0.004%)Topical (Ocular)One drop daily[4]
Dog Reduction of Intraocular PressureTravoprost (0.004%)Topical (Ocular)One drop daily

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in vivo studies with this compound. Below are general protocols for solution preparation and administration.

Preparation of this compound Solution for Injection

This compound is often supplied as a solution in an organic solvent, such as ethanol or DMSO. For in vivo administration, it is essential to prepare a sterile, isotonic solution with a physiological pH to minimize irritation and ensure accurate dosing.

Materials:

  • This compound

  • Ethanol or DMSO (if the compound is not in a pre-made solution)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile 0.22 µm syringe filter

Procedure:

  • Dissolution: If starting with a solid, dissolve the this compound in a minimal amount of a suitable solvent like ethanol or DMSO. For instance, it is soluble in ethanol at 30 mg/ml and in DMSO at 20 mg/ml.

  • Dilution: For a final injection volume, dilute the stock solution with sterile PBS (pH 7.2). For example, a 1:1 mixture of an ethanol solution with PBS can be prepared.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C for long-term storage.

Administration Protocols for Rodents

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic delivery in rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.

General Considerations:

  • All injections must be performed using sterile techniques to prevent infection.

  • The volume of injection should be appropriate for the size of the animal to avoid discomfort and tissue damage.

  • Animals should be properly restrained during the procedure.

  • Observe the animals for any adverse reactions following administration.

Intraperitoneal (IP) Injection in Mice and Rats:

  • Restraint: Gently restrain the mouse or rat, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert a 25-27 gauge needle at a 10-20 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.

Subcutaneous (SC) Injection in Mice and Rats:

  • Restraint: Grasp the loose skin over the back of the neck (scruff).

  • Injection Site: Lift the skin to form a "tent."

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate before injecting to ensure the needle is not in a blood vessel.

Signaling Pathway of this compound

This compound exerts its biological effects by activating the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq alpha subunit.

FP_Receptor_Signaling_Pathway Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B Randomization into Treatment Groups A->B D Administration of This compound or Vehicle B->D C Preparation of This compound Solution C->D E Monitoring of Animals and Data Collection D->E F Sample Collection (e.g., blood, tissues) E->F G Biochemical/Histological Analysis F->G H Statistical Analysis of Data G->H I Interpretation of Results H->I

References

Application Notes and Protocols for 15(S)-Fluprostenol in Trabecular Meshwork Cell Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 15(S)-Fluprostenol, the active acid form of the prostaglandin analogue travoprost, in trabecular meshwork (TM) cell contractility assays. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating research into glaucoma pharmacotherapy.

Introduction

The contractility of trabecular meshwork (TM) cells is a critical regulator of aqueous humor outflow and, consequently, intraocular pressure (IOP). Elevated TM cell contractility is associated with increased outflow resistance and is a key pathological feature of primary open-angle glaucoma. This compound is a potent prostaglandin F receptor (FP receptor) agonist known to lower IOP. While its primary mechanism is often attributed to increasing uveoscleral outflow, evidence strongly suggests a direct effect on the conventional outflow pathway by modulating TM cell contractility.

These protocols detail methods to investigate the effects of this compound on TM cell contractility, providing valuable tools for screening potential anti-glaucoma compounds and elucidating the cellular mechanisms of IOP regulation.

Mechanism of Action

This compound exerts its effects on TM cells by acting as an antagonist to endothelin-1 (ET-1) induced contraction.[1][2][3][4] ET-1, a potent vasoconstrictor, is found at elevated levels in the aqueous humor of glaucoma patients and induces TM cell contraction, thereby reducing aqueous humor outflow.[4]

The signaling pathway involves the following key steps:

  • ET-1 Signaling: ET-1 binds to its receptors (ET-A and ET-B) on TM cells, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3][4]

  • Contraction Cascade: The increase in [Ca2+]i activates downstream signaling pathways, including the Rho kinase (ROCK) pathway, leading to the phosphorylation of myosin light chain (MLC) and subsequent actin-myosin-driven cell contraction.

  • This compound Intervention: this compound binds to the FP receptor on TM cells. This activation interferes with the ET-1 signaling cascade, leading to a significant reduction in the ET-1-induced increase in intracellular calcium.[3][4] By attenuating the calcium signal, this compound inhibits the downstream contractile machinery, resulting in TM cell relaxation and potentially increasing aqueous humor outflow.[2][3][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on TM cell contractility and intracellular calcium levels as reported in the literature.

Table 1: Effect of this compound on Endothelin-1 Induced Contraction of Bovine Trabecular Meshwork (BTM) Strips [3][4]

Treatment ConditionContraction (% of Carbachol 10⁻⁶ M induced contraction)Number of Experiments (n)
Endothelin-1 (ET-1) (10⁻⁸ M)61.5 ± 8.4%6
ET-1 (10⁻⁸ M) + Fluprostenol (10⁻⁶ M)25.0 ± 6.5%6
ET-1 (10⁻⁸ M) + Fluprostenol (10⁻⁶ M) + AL-8810 (10⁻⁶ M)50.3 ± 6.1%8

AL-8810 is an FP receptor antagonist.

Table 2: Effect of this compound on Endothelin-1 Induced Intracellular Calcium ([Ca2+]i) Increase in Cultured Bovine Trabecular Meshwork (BTM) Cells [3]

Treatment Condition[Ca2+]i (% of Baseline)Baseline [Ca2+]i (nM)Number of Experiments (n)
Endothelin-1 (ET-1) (5 x 10⁻⁸ M)203.8 ± 23.3%81.6 ± 9.64 (increase), 10 (baseline)
ET-1 (5 x 10⁻⁸ M) + Fluprostenol (5 x 10⁻⁶ M)141.5 ± 6.0%81.6 ± 9.65 (increase), 10 (baseline)

Experimental Protocols

Protocol 1: Bovine Trabecular Meshwork (BTM) Strip Contractility Assay

This ex vivo assay provides a physiologically relevant model to measure the direct contractile and relaxant effects of compounds on intact TM tissue.

Materials:

  • Freshly enucleated bovine eyes

  • Ringer's solution

  • Force-length transducer

  • Endothelin-1 (ET-1)

  • This compound

  • Carbachol

  • FP receptor antagonists (e.g., AL-8810) (optional)

Procedure:

  • Tissue Dissection: Carefully dissect TM strips (2-4 mm in length) from the bovine eyes under a dissecting microscope.

  • Equilibration: Mount the isolated strips in a force-length transducer apparatus containing Ringer's solution and allow them to equilibrate for at least 1 hour until a stable baseline tension is achieved.

  • Standard Contraction: Induce a maximal contraction with a standard agonist, such as carbachol (10⁻⁶ M), to establish a reference (100%) contraction for each strip.

  • Washout: Thoroughly wash the tissue with Ringer's solution until the tension returns to baseline.

  • ET-1 Induced Contraction: Induce contraction by adding ET-1 (10⁻⁸ M) to the bath.

  • Fluprostenol Treatment: To test the inhibitory effect of fluprostenol, pre-incubate the TM strips with this compound (e.g., 10⁻⁶ M) for 20 minutes before adding ET-1.

  • Data Recording: Record the isometric tension throughout the experiment.

  • Data Analysis: Express the ET-1 induced contraction as a percentage of the maximal carbachol-induced contraction. Compare the contraction in the presence and absence of this compound.

Protocol 2: Collagen Gel Contraction Assay with Cultured TM Cells

This in vitro assay assesses the ability of TM cells to contract a 3D collagen matrix and is suitable for higher-throughput screening of compounds.

Materials:

  • Primary human or porcine trabecular meshwork cells (pTMC)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Type I Collagen solution

  • 24-well plates

  • Endothelin-1 (ET-1)

  • This compound

  • Microspatula

  • Crystal Violet stain

Procedure:

  • Cell Culture: Culture primary TM cells in DMEM supplemented with 10% FBS.

  • Collagen Gel Preparation: Prepare a cell-collagen suspension by mixing cultured TM cells with a neutralized Type I collagen solution.

  • Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.

  • Treatment: After polymerization, add culture medium containing the test compounds (e.g., ET-1 as a contractile agent and this compound as a relaxant agent) on top of the gels. A typical concentration range for screening is 10⁻⁸ to 10⁻⁵ M.[1]

  • Gel Release: Gently detach the polymerized gels from the sides of the wells using a sterile microspatula to allow for free contraction.

  • Incubation: Incubate the plates for 48 hours.

  • Quantification: After incubation, stain the gels with crystal violet. Measure the diameter of each gel and calculate the area. A smaller area indicates greater contraction.

  • Data Analysis: Compare the gel areas of the treated groups to the control group to determine the effect of the compounds on TM cell contractility.

Protocol 3: Intracellular Calcium ([Ca2+]i) Measurement

This assay directly measures the effect of compounds on intracellular calcium signaling, a key event in cell contraction.

Materials:

  • Cultured human or bovine TM cells

  • Fura-2 AM fluorescent calcium indicator

  • Fluorescence microscopy system

  • Endothelin-1 (ET-1)

  • This compound

Procedure:

  • Cell Seeding: Seed TM cells on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading: Load the cells with Fura-2 AM by incubating them in a solution containing the dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and measure the baseline fluorescence ratio (340/380 nm excitation) to determine the basal [Ca2+]i.

  • Stimulation: Perfuse the cells with a solution containing ET-1 (e.g., 5 x 10⁻⁸ M) and record the change in fluorescence ratio, which corresponds to the increase in [Ca2+]i.

  • Fluprostenol Treatment: To test the effect of fluprostenol, pre-incubate the cells with this compound (e.g., 5 x 10⁻⁶ M) before stimulating with ET-1.

  • Data Analysis: Calculate the percentage increase in [Ca2+]i relative to the baseline. Compare the ET-1-induced calcium increase in the presence and absence of this compound.

Mandatory Visualizations

Signaling Pathway of this compound in TM Cell Contractility

G cluster_ET1 Endothelin-1 Signaling cluster_Fluprostenol This compound Intervention ET1 Endothelin-1 (ET-1) ETR ET Receptor ET1->ETR PLC Phospholipase C (PLC) ETR->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Contraction TM Cell Contraction Ca_release->Contraction Fluprostenol This compound FP_R FP Receptor Fluprostenol->FP_R FP_R->Ca_release Inhibits G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissect Dissect BTM Strips mount Mount in Force-Length Transducer dissect->mount equilibrate Equilibrate (1 hr) mount->equilibrate carbachol Add Carbachol (10⁻⁶ M) (100% Contraction Reference) equilibrate->carbachol washout1 Washout carbachol->washout1 record Record Isometric Tension carbachol->record preincubate Pre-incubate with This compound (20 min) washout1->preincubate et1 Add ET-1 (10⁻⁸ M) preincubate->et1 washout2 Washout et1->washout2 et1->record analyze Analyze Data record->analyze G cluster_patho Pathophysiology cluster_thera Therapeutic Intervention ET1 Elevated Endothelin-1 in Glaucoma TM_Contraction Increased TM Cell Contraction ET1->TM_Contraction Outflow_Resistance Increased Aqueous Outflow Resistance TM_Contraction->Outflow_Resistance IOP Elevated IOP Outflow_Resistance->IOP Fluprostenol This compound FP_Activation FP Receptor Activation Fluprostenol->FP_Activation Ca_Inhibition Inhibition of ET-1 Induced Ca²⁺ Increase FP_Activation->Ca_Inhibition Ca_Inhibition->TM_Contraction TM_Relaxation TM Cell Relaxation Ca_Inhibition->TM_Relaxation Outflow_Increase Increased Aqueous Outflow TM_Relaxation->Outflow_Increase IOP_Reduction Reduced IOP Outflow_Increase->IOP_Reduction

References

Application Notes: The Role of 15(S)-Fluprostenol in Inflammatory Response Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(S)-Fluprostenol is the 15-S epimer of Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] Prostaglandins are lipid compounds that play crucial roles in various physiological and pathological processes, including the inflammatory response.[3] this compound, like its more potent 15(R) counterpart, functions as an agonist for the Prostaglandin F receptor (FP receptor).[1][4] While it is considered less active than the 15(R) epimer, it serves as a valuable tool for studying the downstream effects of FP receptor activation.[1][5] The isopropyl ester form of fluprostenol, known as travoprost, is a prodrug used clinically to reduce intraocular pressure, highlighting the therapeutic relevance of targeting the FP receptor.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[7] The primary signaling cascade initiated by FP receptor activation involves the Gαq protein, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]

Activation of the FP receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38-MAPK.[8][9] These pathways are central regulators of cellular processes such as proliferation, differentiation, and apoptosis, and are critically involved in the inflammatory response.[10][] The activation of MAPK can be dependent on PKC or occur through alternative mechanisms like the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8] These signaling cascades ultimately lead to the activation of transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[12][13][14]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca2->MAPK_Cascade Influences PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression (Cytokines, COX-2) Transcription_Factors->Gene_Expression Promotes

FP Receptor Signaling Pathway.

Data Presentation

The following tables summarize key quantitative data related to Fluprostenol's activity. Note that most detailed studies have been conducted with the more potent 15(R)-Fluprostenol, and this compound is expected to have a lower potency.[1][5]

Table 1: Receptor Binding and Functional Activity of (+)-Fluprostenol (15R Isomer)

Parameter Species/System Value Reference
Ki Human FP Receptor 49.9 nM [7]
EC50 (Functional Assay) Human FP Receptor 2.4 nM [7]
EC50 (Ca²⁺ Mobilization) Cloned Human Ocular FP Receptors 17.5 nM [7]
EC50 (Ca²⁺ Mobilization) Rat A7r5 Cells 19.1 nM [7]
EC50 (Ca²⁺ Mobilization) Mouse 3T3 Cells 37.3 nM [7]
IC50 (PGF2α Binding) Human FP Receptors 3.5 nM [4]
IC50 (PGF2α Binding) Rat FP Receptors 7.5 nM [4]

| IC50 (Adipose Precursor Differentiation) | Rat Primary Culture | 0.03 - 0.1 nM |[4] |

Table 2: Effect of Fluprostenol on Cellular Responses

Cellular Response Model System Concentration Observed Effect Reference
Inhibition of ET-1 Induced Contraction Bovine Trabecular Meshwork 10⁻⁶ M Significant inhibition of contraction induced by 10⁻⁸ M Endothelin-1. [15][16]
ERK1/2 Phosphorylation Rat Aorta (6-month-old) Not specified 310% increase compared to control. [9]
p38-MAPK Phosphorylation Rat Aorta (36-month-old) Not specified 148% increase compared to control. [9]

| JNK Phosphorylation | Rat Aorta (36-month-old) | Not specified | 95% increase compared to control. |[9] |

Experimental Protocols

Protocol 1: In Vitro Analysis of MAPK Pathway Activation by this compound

This protocol details the procedure for treating macrophages with this compound and analyzing the phosphorylation status of key MAPK proteins (p-ERK, p-JNK, p-p38) via Western Blot.

protocol1_workflow A 1. Seed RAW 264.7 Macrophages (1x10^6 cells/well in 6-well plates) B 2. Starve Cells (Serum-free media for 4-6 hours) A->B C 3. Treat with this compound (e.g., 0, 10, 100, 1000 nM) for various time points (e.g., 5, 15, 30, 60 min) B->C D 4. Wash and Lyse Cells (Ice-cold PBS wash, add RIPA buffer with protease/phosphatase inhibitors) C->D E 5. Quantify Protein Concentration (BCA Assay) D->E F 6. SDS-PAGE and Western Blot (Load equal protein, transfer to PVDF membrane) E->F G 7. Immunoblotting (Block, probe with primary antibodies: p-ERK, p-JNK, p-p38, and total proteins. Add HRP-conjugated secondary antibody) F->G H 8. Detect and Analyze (ECL substrate, image chemiluminescence, quantify band density) G->H

Workflow for MAPK Activation Analysis.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 4-6 hours to reduce basal MAPK activity.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute to final concentrations (e.g., 10 nM, 100 nM, 1 µM) in serum-free DMEM. Treat cells for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Western Blotting: Normalize protein concentrations for all samples. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2, phospho-p38, phospho-JNK, and their total protein counterparts overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Protocol 2: In Vitro Measurement of Pro-inflammatory Cytokine Secretion

This protocol assesses the ability of this compound to modulate the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.

protocol2_workflow A 1. Seed RAW 264.7 Macrophages (5x10^4 cells/well in 96-well plates) B 2. Pre-treat with this compound (Various concentrations for 1 hour) A->B C 3. Stimulate with LPS (1 µg/mL for 24 hours) B->C D 4. Collect Supernatant (Centrifuge plate to pellet cells) C->D F 6. (Optional) Assess Cell Viability (Perform MTT assay on remaining cells) C->F E 5. Measure Cytokine Levels (Perform ELISA for TNF-α, IL-6, etc.) D->E

Workflow for Cytokine Secretion Assay.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[17]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[17] Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the 96-well plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[18]

  • Cell Viability Assay (Optional): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[19]

Protocol 3: In Vivo Murine Model of LPS-Induced Systemic Inflammation

This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of this compound in response to a systemic inflammatory challenge.

protocol3_workflow A 1. Acclimatize BALB/c Mice (1 week, standard conditions) B 2. Group Animals (e.g., Vehicle Control, LPS only, LPS + this compound, LPS + Dexamethasone) A->B C 3. Administer Treatment (Administer this compound or vehicle i.p. or orally) B->C D 4. Induce Inflammation (1 hour post-treatment, inject LPS i.p.) C->D E 5. Euthanize and Collect Samples (e.g., 4-6 hours post-LPS, collect blood via cardiac puncture) D->E F 6. Process Samples (Allow blood to clot, centrifuge to obtain serum) E->F G 7. Analyze Inflammatory Markers (Measure serum cytokine levels using ELISA or multiplex assay) F->G

Workflow for In Vivo Inflammation Model.

Methodology:

  • Animals: Use 8-10 week old BALB/c mice, housed under standard conditions with free access to food and water. Allow for at least one week of acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Grouping: Randomly divide mice into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: LPS Control (receives vehicle + LPS)

    • Group 3: Treatment Group (receives this compound + LPS)

    • Group 4: Positive Control (receives Dexamethasone + LPS)

  • Drug Administration: Administer this compound (e.g., at 1, 5, or 10 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral gavage.

  • Induction of Inflammation: One hour after drug administration, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).[20]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 4 or 6 hours), euthanize the mice. Collect blood via cardiac puncture into serum separator tubes.

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Cytokine Analysis: Analyze the serum levels of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead-based immunoassay.

References

Application Notes and Protocols for Studying FP Receptor Signaling with 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and an isomer of the potent FP receptor agonist, fluprostenol. As an agonist, it is a valuable tool for investigating the signaling pathways mediated by the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) involved in a wide range of physiological processes. While this compound is expected to exhibit a lower potency compared to its 15(R) epimer, its utility lies in the fine-tuned exploration of FP receptor activation and downstream signaling cascades. These notes provide detailed protocols for key assays to characterize the pharmacological effects of this compound on FP receptor signaling.

FP Receptor Signaling Pathways

Activation of the FP receptor by an agonist like this compound primarily initiates signaling through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, FP receptor activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. While FP receptors are not classically coupled to Gαs or Gαi, modulation of cyclic AMP (cAMP) levels can sometimes be observed as a downstream consequence of signaling crosstalk.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Binds G_protein Gαq/11 FP_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream ERK_activation ERK1/2 Phosphorylation PKC->ERK_activation Leads to ERK_activation->Downstream

FP Receptor Signaling Cascade

Data Presentation

Quantitative data for the specific 15(S) isomer of fluprostenol is not widely available in the public domain. The following tables summarize the pharmacological data for the closely related and more potent FP receptor agonists, Fluprostenol (often the 15R isomer or a racemic mixture) and Travoprost acid ([+]-Fluprostenol), to provide a frame of reference.

Table 1: FP Receptor Binding Affinities (Ki)

CompoundReceptorCell/Tissue TypeKi (nM)Reference
Travoprost acidHuman FP-35 ± 5[1]
(+)-FluprostenolHuman FP-49.9[2]

Table 2: Functional Potency (EC50) in Calcium Mobilization Assays

CompoundCell TypeEC50 (nM)Reference
(+)-FluprostenolCloned human ocular FP receptors17.5[2]
(+)-FluprostenolRat A7r5 cells19.1[2]
(+)-FluprostenolMouse 3T3 cells37.3[2]
Travoprost acidHuman ciliary muscle cells1.4[1]
Travoprost acidHuman trabecular meshwork cells3.6[1]

Table 3: Functional Potency (EC50) in Phosphoinositide (PI) Turnover Assays

CompoundCell TypeEC50 (nM)Reference
(±)-FluprostenolHuman trabecular meshwork cells10.8[3]
Travoprost acidHuman trabecular meshwork cells2.4[3]

Experimental Protocols

Detailed methodologies for key experiments to study FP receptor signaling using this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FP receptor activation.

Calcium_Mobilization_Workflow A Seed cells expressing FP receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Prepare serial dilutions of This compound B->C D Add this compound to wells and immediately measure fluorescence using a plate reader C->D E Analyze data to determine EC50 value D->E

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP, A7r5)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS at the desired concentrations (typically 3x the final concentration).

  • Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

    • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for each well.

    • Inject the this compound dilutions into the wells and continue to record the fluorescence signal over time to capture the peak response.

  • Data Analysis:

    • Determine the change in fluorescence for each well.

    • Plot the fluorescence change against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the modulation of intracellular cyclic AMP levels. Since FP receptors primarily couple to Gαq, a direct, robust cAMP response is not always expected. However, this assay can be useful for studying signaling crosstalk.

cAMP_Assay_Workflow A Seed cells in a suitable plate format B Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A->B C Stimulate cells with This compound ± Forskolin B->C D Lyse cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) C->D E Analyze data to determine changes in cAMP production D->E

cAMP Accumulation Assay Workflow

Materials:

  • Cells expressing the FP receptor

  • Multi-well tissue culture plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (optional, to study inhibition of adenylyl cyclase)

  • This compound stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • Lysis buffer

Protocol:

  • Cell Plating: Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treatment:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add serial dilutions of this compound to the wells. If studying potential Gαi coupling, co-stimulate with a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the stimulation buffer and add lysis buffer.

    • Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the cAMP concentration in the cell lysates.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key downstream event in the MAPK signaling cascade, following FP receptor activation.

ERK_Phosphorylation_Workflow A Serum-starve cells to reduce basal ERK phosphorylation B Stimulate cells with This compound for various time points A->B C Lyse cells and determine protein concentration B->C D Perform SDS-PAGE and Western blotting C->D E Probe with antibodies against phospho-ERK1/2 and total ERK1/2 D->E F Quantify band intensities and normalize phospho-ERK to total ERK E->F

ERK1/2 Phosphorylation Western Blot Workflow

Materials:

  • Cells expressing the FP receptor

  • 6-well or 12-well tissue culture plates

  • Serum-free culture medium

  • This compound stock solution

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Serum Starvation:

    • Plate cells and grow to 80-90% confluency.

    • Replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.

  • Stimulation:

    • Treat the serum-starved cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized data to visualize the time- and concentration-dependent effects of this compound on ERK1/2 phosphorylation.

References

Application Notes and Protocols for Studying the Fibrotic Effects of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α).[1] Prostaglandins are lipid mediators that regulate a wide array of physiological and pathological processes, including fibrosis.[2] While some prostaglandins, like PGE2, are known to have antifibrotic properties, the role of PGF2α and its analogs is more complex. Recent studies suggest that signaling through the PGF2α receptor, also known as the FP receptor, may contribute to the progression of fibrosis.[3][4] Specifically, PGF2α has been shown to stimulate the proliferation of lung fibroblasts and their production of collagen, independent of the canonical pro-fibrotic TGF-β pathway.[4] Furthermore, genetic deletion or pharmacological inhibition of the FP receptor has been demonstrated to reduce fibrotic remodeling in preclinical models of idiopathic pulmonary fibrosis (IPF).[3][5]

Given that this compound is an agonist of the FP receptor, it is crucial to thoroughly investigate its effects on fibroblast function and its potential to either promote or inhibit fibrosis.[6] These application notes provide detailed protocols for in vitro and in vivo studies designed to characterize the fibrotic or antifibrotic activity of this compound.

In Vitro Assessment of Fibrotic Potential

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay evaluates the effect of this compound on the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a key event in the pathogenesis of fibrosis.[7]

Experimental Protocol:

  • Cell Culture:

    • Culture primary human lung fibroblasts (HLFs) in fibroblast growth medium.

    • Seed HLFs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) with and without a pro-fibrotic stimulus like TGF-β1 (5 ng/mL).[7] Include a vehicle control and a positive control (TGF-β1 alone).

    • Incubate for 48-72 hours.

  • Analysis of Fibrotic Markers:

    • Immunofluorescence Staining: Fix the cells and stain for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and Collagen Type I (COL1A1).[8][9] Use DAPI to counterstain the nuclei.

    • High-Content Imaging: Acquire images using a high-content imaging system and quantify the intensity of α-SMA and COL1A1 staining per cell.

Data Presentation:

The following table presents hypothetical data to illustrate the expected outcomes.

Treatment GroupThis compound (µM)TGF-β1 (ng/mL)α-SMA Expression (Normalized Intensity)COL1A1 Expression (Normalized Intensity)
Vehicle Control001.0 ± 0.11.0 ± 0.2
This compound101.2 ± 0.21.3 ± 0.3
This compound1001.5 ± 0.31.8 ± 0.4
Positive Control054.5 ± 0.55.0 ± 0.6
Combination155.8 ± 0.66.2 ± 0.7
Combination1057.2 ± 0.88.1 ± 0.9
Collagen Gel Contraction Assay

This functional assay measures the ability of fibroblasts to contract a collagen matrix, a key characteristic of myofibroblasts.

Experimental Protocol:

  • Gel Preparation:

    • Prepare a collagen gel solution on ice using rat tail collagen type I.

    • Embed HLFs in the collagen solution at a density of 2 x 10^5 cells/mL.

  • Plating and Treatment:

    • Pipette the cell-collagen suspension into 24-well plates and allow it to polymerize at 37°C for 1 hour.

    • After polymerization, gently detach the gels from the sides of the wells.

    • Add serum-free medium containing the different treatment conditions as described in the FMT assay.

  • Analysis:

    • Image the gels at 0, 24, and 48 hours.

    • Measure the area of the gels using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

Data Presentation:

The following table presents hypothetical data to illustrate the expected outcomes.

Treatment GroupThis compound (µM)TGF-β1 (ng/mL)Gel Contraction (%) at 48h
Vehicle Control0010 ± 3
This compound10025 ± 5
Positive Control0560 ± 8
Combination10575 ± 10
Gene Expression Analysis by RT-qPCR

This protocol quantifies the mRNA levels of key pro-fibrotic genes.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture and treat HLFs in 6-well plates as described in the FMT assay.

  • RNA Extraction and cDNA Synthesis:

    • After 24 hours of treatment, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

  • RT-qPCR:

    • Perform real-time quantitative PCR using primers for the following genes: ACTA2 (α-SMA), COL1A1, FN1 (Fibronectin), and CTGF (Connective Tissue Growth Factor).

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

The following table presents hypothetical data to illustrate the expected outcomes.

Treatment GroupThis compound (10 µM)TGF-β1 (5 ng/mL)ACTA2 Fold ChangeCOL1A1 Fold ChangeFN1 Fold ChangeCTGF Fold Change
Vehicle Control--1.01.01.01.0
This compound+-1.82.01.51.3
Positive Control-+5.06.54.08.0
Combination++8.510.26.812.5

In Vivo Evaluation in a Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized animal model for studying IPF.[10]

Experimental Protocol:

  • Animals:

    • Use 8-10 week old male C57BL/6 mice.

  • Study Design:

    • Group 1: Saline + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + Nintedanib (positive control, e.g., 60 mg/kg, oral gavage, daily)

    • Group 4: Bleomycin + this compound (dose to be determined, e.g., via osmotic minipump or daily injection)

    • Group 5: Saline + this compound

  • Procedure:

    • On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (1.5-3.0 U/kg) or saline.

    • Begin treatment with vehicle, Nintedanib, or this compound on day 1 and continue until day 21.

    • Monitor body weight throughout the study.

    • On day 21, sacrifice the animals.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TGF-β1).

    • Histology: Perfuse the lungs and fix one lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Masson's Trichrome. Score the extent of fibrosis using the Ashcroft scoring system.

    • Hydroxyproline Assay: Homogenize the remaining lung tissue to measure the total collagen content via a hydroxyproline assay.

Data Presentation:

The following table presents hypothetical data to illustrate the expected outcomes.

GroupTreatmentAshcroft Score (0-8)Lung Hydroxyproline (µ g/lung )BAL Total Cells (x10^5)
1Saline + Vehicle0.5 ± 0.2100 ± 151.0 ± 0.3
2Bleomycin + Vehicle5.5 ± 0.8450 ± 508.0 ± 1.5
3Bleomycin + Nintedanib2.5 ± 0.5220 ± 303.5 ± 0.8
4Bleomycin + this compound7.0 ± 1.0600 ± 709.5 ± 2.0
5Saline + this compound1.0 ± 0.3130 ± 201.2 ± 0.4

Signaling Pathway Analysis

To understand the molecular mechanism of this compound's action, it is important to investigate its effect on key fibrotic signaling pathways.

Experimental Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture and treat HLFs as described in the in vitro protocols. For pathway analysis, shorter treatment times (e.g., 30 minutes to 2 hours) are often optimal.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against total and phosphorylated SMAD2/3, key downstream effectors of the TGF-β pathway.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

    • Quantify band intensities using densitometry.

Visualizations

Signaling Pathway

G cluster_nucleus Nucleus cluster_output Fibrotic Response TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR pSMAD pSMAD2/3 TGFBR->pSMAD Transcription Gene Transcription pSMAD->Transcription Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Downstream Downstream Effectors (e.g., Rho/ROCK) FP_Receptor->Downstream Downstream->Transcription Myofibroblast Myofibroblast Differentiation (α-SMA) Transcription->Myofibroblast ECM ECM Deposition (Collagen) Transcription->ECM G cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Start Culture Human Lung Fibroblasts Treatment Treat with this compound +/- TGF-β1 (24-72h) Start->Treatment FMT FMT Assay (α-SMA, Collagen) Treatment->FMT Contraction Collagen Gel Contraction Assay Treatment->Contraction qPCR RT-qPCR (Gene Expression) Treatment->qPCR Data Quantify Fibrotic Markers & Function FMT->Data Contraction->Data qPCR->Data G cluster_endpoints Endpoint Analysis Day0 Day 0: Bleomycin Instillation Day1 Day 1-21: Treatment with This compound Day0->Day1 Day21 Day 21: Sacrifice & Sample Collection Day1->Day21 Histology Histology (Ashcroft Score) Day21->Histology Hydroxyproline Hydroxyproline Assay (Collagen Content) Day21->Hydroxyproline BALF BALF Analysis (Cells, Cytokines) Day21->BALF

References

Application Notes and Protocols for 15(S)-Fluprostenol in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and acts as an agonist for the PGF2α receptor, also known as the FP receptor. The FP receptor is a G protein-coupled receptor that, upon activation, can trigger various intracellular signaling cascades. Emerging evidence suggests the involvement of the PGF2α/FP receptor axis in the pathophysiology of certain cancers, particularly in modulating cell proliferation. These application notes provide an overview of the potential use of this compound in cancer cell proliferation studies, based on findings with the natural ligand PGF2α, and offer detailed protocols for relevant in vitro assays.

Disclaimer: Direct experimental data on the effects of this compound on cancer cell proliferation is limited. The information and protocols provided herein are largely extrapolated from studies using PGF2α, a potent FP receptor agonist. This compound is an isomer of fluprostenol and is expected to act as an FP receptor agonist, though its potency may differ from PGF2α. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific cancer cell model.

Potential Applications in Cancer Research

  • Investigating the role of FP receptor activation in cancer cell proliferation: this compound can be utilized as a tool to selectively activate the FP receptor and study its downstream effects on cell cycle progression and proliferation in various cancer cell lines.

  • Elucidating signaling pathways in cancer: By stimulating cancer cells with this compound, researchers can dissect the signaling cascades involved in FP receptor-mediated proliferation, such as the MAPK/ERK pathway.

  • Screening for potential therapeutic targets: Understanding the proliferative effects of FP receptor activation can aid in the identification of new therapeutic targets for cancers where this pathway is dysregulated.

  • Evaluating the efficacy of FP receptor antagonists: this compound can be used in combination with potential antagonists to assess their ability to block FP receptor-induced cancer cell proliferation.

Data Presentation: Proliferative Effects of FP Receptor Agonists on Cancer Cells

The following tables summarize quantitative data from studies on the effect of the FP receptor agonist PGF2α on cancer cell proliferation. This data can serve as a reference for designing experiments with this compound.

Table 1: Effect of PGF2α on Endometrial Cancer Cell Proliferation

Cell LineAgonistConcentrationEffect on ProliferationReference
IshikawaPGF2α1-100 nMConcentration-dependent increase[1]
IshikawaPGF2α100 nM30.4 ± 2.1% increase[2]

Table 2: Effect of FP Receptor Agonists on Colon Cancer Cell Proliferation

Cell LineAgonistConcentrationEffect on ProliferationReference
HCT-8PGF2α, FluprostenolNot specifiedNo effect[3]
HT-29PGF2α, FluprostenolNot specifiedNo effect[3]

Signaling Pathways

Activation of the FP receptor by agonists like PGF2α in endometrial cancer cells has been shown to stimulate cell proliferation through the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[2][4]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates EGFR EGFR Ras Ras EGFR->Ras Activates PLC PLC Gq->PLC Activates PLC->EGFR Transactivates MEK MEK Ras->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Fluprostenol This compound Fluprostenol->FP_receptor Binds Proliferation_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h (cell attachment) seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and calculate cell proliferation read_absorbance->analyze_data end End analyze_data->end Western_Blot_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells stimulate_cells Stimulate with This compound starve_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_sds_page SDS-PAGE quantify_protein->run_sds_page transfer_protein Transfer to PVDF membrane run_sds_page->transfer_protein block_membrane Blocking transfer_protein->block_membrane primary_antibody Incubate with primary antibody (p-ERK/t-ERK) block_membrane->primary_antibody secondary_antibody Incubate with HRP- conjugated secondary primary_antibody->secondary_antibody detect_signal Chemiluminescent detection secondary_antibody->detect_signal analyze_results Analyze results detect_signal->analyze_results end End analyze_results->end

References

Troubleshooting & Optimization

Overcoming solubility issues of 15(S)-Fluprostenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 15(S)-Fluprostenol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents and aqueous buffers?

A1: this compound is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents compared to aqueous buffers. The table below summarizes the approximate solubility of this compound and its prodrug, this compound isopropyl ester, in various solvents.

CompoundSolventApproximate Solubility
This compound Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)20 mg/mL[1]
Ethanol30 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mL[1][2]
This compound Isopropyl Ester Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
Ethanol25 mg/mL[3]
1:1 solution of DMF:PBS, pH 7.2~500 µg/mL[3]

Q2: My this compound precipitated when I added it to my aqueous buffer. What went wrong?

A2: Direct addition of this compound, especially if supplied as a solid or in a highly concentrated organic stock, to an aqueous buffer can lead to precipitation due to its low aqueous solubility. It is crucial to follow a step-wise dilution protocol, as outlined in the troubleshooting guide below.

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2][3][4] Prostaglandin analogs can be unstable in aqueous solutions due to hydrolysis and other degradation pathways.[5] For optimal results, prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable and can be stored at -20°C for at least six months.

Q4: Are there alternative methods to improve the aqueous solubility of this compound besides using organic co-solvents?

A4: Yes, several alternative methods can be employed to enhance the aqueous solubility of prostaglandin analogs. These include the use of:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their solubility and stability in water.[5][6][7][8][9]

  • Surfactants: These are amphiphilic molecules that can form micelles to encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[10][11][12] Non-ionic surfactants like polysorbates (e.g., Tween® 80) are commonly used.

  • pH Adjustment: As a weak acid, the solubility of this compound is pH-dependent and tends to increase with higher pH.[13] However, the stability of the compound at different pH values should be considered.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with this compound.

Issue 1: Precipitation upon dilution into aqueous buffer.

Workflow for Solubilization

start Start: This compound (solid or organic solution) prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) start->prep_stock dilution Add the organic stock solution dropwise to the vigorously stirring aqueous buffer prep_stock->dilution check_precipitate Observe for precipitation dilution->check_precipitate success Solution is clear: Proceed with experiment check_precipitate->success No precipitate Precipitation occurs check_precipitate->precipitate Yes troubleshoot Troubleshoot: - Decrease final concentration - Increase organic co-solvent percentage - Use alternative solubilization method precipitate->troubleshoot

Caption: Workflow for preparing aqueous solutions of this compound.

Detailed Steps:

  • Prepare a Concentrated Stock Solution:

    • If you have solid this compound, dissolve it in a minimal amount of a suitable organic solvent such as DMSO or DMF to prepare a high-concentration stock solution (e.g., 10-30 mg/mL).

    • If your this compound is already in an organic solvent like ethanol, you may need to evaporate the ethanol under a gentle stream of nitrogen and redissolve the compound in DMSO or DMF.[2]

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing or stirring your aqueous buffer, slowly add the concentrated organic stock solution dropwise. This gradual addition helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, as high concentrations may have unintended effects on your experiment.

  • Observation and Troubleshooting:

    • If you observe any cloudiness or precipitation, the concentration of this compound may be too high for the amount of co-solvent used.

    • To resolve this:

      • Try preparing a more dilute final solution.

      • Slightly increase the percentage of the organic co-solvent in your final solution, if your experimental system can tolerate it.

      • Consider using one of the alternative solubilization methods described below.

Issue 2: Need for an organic solvent-free aqueous solution.

Decision Tree for Advanced Solubilization

start Need for organic solvent-free solution? cyclodextrin Use Cyclodextrin Inclusion Complex start->cyclodextrin Yes surfactant Use Surfactant Micellar Solution start->surfactant Yes ph_adjust Adjust pH of Buffer (use with caution) start->ph_adjust Yes, if stability is confirmed standard_protocol Standard Co-Solvent Method is sufficient start->standard_protocol No

Caption: Decision tree for selecting an advanced solubilization method.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (Standard Method)

Objective: To prepare a 100 µM aqueous solution of this compound in PBS (pH 7.2) with a final DMSO concentration of 0.1%.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO. Weigh an appropriate amount of this compound and dissolve it in DMSO. For example, dissolve 4.585 mg of this compound (MW = 458.5 g/mol ) in 100 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • In a separate tube, prepare your desired volume of PBS.

  • To prepare the 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of PBS.

  • Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD to enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.2)

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized but can range from 1% to 10% (w/v). For example, dissolve 1 g of HP-β-CD in 10 mL of PBS.

  • Add the desired amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[14]

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.[14]

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.

Protocol 3: Solubilization using a Surfactant (Tween® 80)

Objective: To prepare an aqueous solution of this compound using Tween® 80 to enhance solubility.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80)

  • Desired aqueous buffer (e.g., PBS, pH 7.2)

  • Sonicator (optional)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Tween® 80 in your aqueous buffer (e.g., 10% v/v).

  • Prepare a concentrated stock solution of this compound in an organic solvent like ethanol or DMSO.

  • In a separate tube, add the desired amount of the Tween® 80 stock solution to your aqueous buffer to achieve a final concentration above its critical micelle concentration (CMC), typically ranging from 0.01% to 0.1% (v/v).

  • While vortexing the surfactant-containing buffer, slowly add the concentrated this compound stock solution.

  • Continue to vortex or sonicate the mixture for several minutes to facilitate the formation of micelles and the encapsulation of the drug.

  • Visually inspect the solution for clarity.

Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and troubleshooting tips should be considered as starting points and may require optimization for specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

References

Improving the stability of 15(S)-Fluprostenol in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 15(S)-Fluprostenol in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: It is recommended to store this compound stock solutions, typically dissolved in an organic solvent such as ethanol, DMSO, or DMF, at -20°C. Under these conditions, the compound is stable for at least two years.

Q2: How should I prepare aqueous working solutions of this compound for my experiments?

A2: To prepare aqueous working solutions, it is advised to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer of choice. For instance, to achieve a concentration of 500 µg/ml, a 1:1 solution of DMF/PBS (pH 7.2) can be used. It is crucial to note that aqueous solutions of fluprostenol isopropyl ester should not be stored for more than one day.

Q3: What factors can affect the stability of this compound in my experimental solutions?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Prostaglandins are known to be sensitive to pH. Acidic or basic conditions can catalyze degradation reactions such as hydrolysis. For many prostaglandins, a pH of around 5 is optimal for stability.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. For example, studies on the similar prostaglandin analog latanoprost showed significant degradation at 50°C and 70°C.

  • Light: Exposure to light, particularly UV radiation, can cause degradation. It is recommended to protect solutions from light.

  • Solvent: The choice of solvent can impact stability. While organic stock solutions are stable, aqueous solutions have limited stability.

Q4: My experimental results are inconsistent. Could this be due to the instability of my this compound solution?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect instability, it is recommended to prepare fresh solutions before each experiment and to handle them according to the best practices outlined in this guide. You may also consider performing an analytical assessment of your solution's concentration and purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity observed. Degradation of this compound in the experimental solution.Prepare fresh working solutions from a frozen stock immediately before each experiment. Ensure the pH of the aqueous buffer is near neutral or slightly acidic. Protect the solution from light and elevated temperatures.
High variability between experimental replicates. Inconsistent concentration of the active compound due to degradation or precipitation.Ensure complete dissolution of this compound in the organic solvent before diluting with aqueous buffer. Gently vortex or sonicate if precipitation is observed in aqueous solutions upon thawing. Prepare a master mix of the working solution to be used across all replicates to ensure consistency.
Precipitate forms in the aqueous working solution. Low aqueous solubility of this compound.Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system and does not exceed toxic levels (typically <0.1% DMSO for cell culture). Consider using a stabilizing agent like cyclodextrin.
Need to store aqueous solutions for a short period. General instability of prostaglandins in aqueous media.If short-term storage is unavoidable, store the aqueous solution at 2-8°C and protect it from light. However, for optimal results, fresh preparation is always recommended. Aqueous solutions of prostaglandin F2α are reported to be stable for up to 30 days at 2-8°C.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 458.5 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For example, to prepare 1 ml of a 1 mM solution, dissolve 0.4585 mg of this compound in 1 ml of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution for Cell Culture
  • Thawing: Thaw a single aliquot of the 1 mM this compound stock solution in DMSO at room temperature.

  • Dilution: In a sterile tube, dilute the 1 mM stock solution 1:100 in pre-warmed cell culture medium to obtain a 10 µM working solution. For example, add 10 µl of the 1 mM stock solution to 990 µl of cell culture medium.

  • Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Application: Use the freshly prepared working solution immediately for treating cells. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically below 0.1%).

Stability Data Summary

Compound Solvent Storage Temperature Stability
This compoundEthanol-20°C≥ 2 years[1]
Fluprostenol isopropyl esterEthanol-20°C≥ 2 years
Fluprostenol isopropyl esterDMSO or DMF-20°C≥ 6 months
Fluprostenol isopropyl esterAqueous BufferRoom TemperatureShould not be stored for more than one day.
Prostaglandin F2αAqueous Solution2-8°CStable for 30 days[2]
Prostaglandin F2αAqueous Solution-20°C (frozen)Stable for several months (single use aliquots)[2]
LatanoprostAqueous Solution4°C and 25°CStable for 30 days
LatanoprostAqueous Solution50°Ct90 (time for 10% degradation) = 8.25 days[3]
LatanoprostAqueous Solution70°Ct90 (time for 10% degradation) = 1.32 days[3]

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound is an analog of prostaglandin F2α (PGF2α) and is expected to act as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

Fluprostenol_Signaling_Pathway Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor binds to Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound signaling pathway via the FP receptor.

Experimental Workflow for Assessing Solution Stability

A general workflow for determining the stability of your this compound experimental solution.

Stability_Assessment_Workflow Prepare_Solution Prepare this compound Solution Stress_Conditions Expose to Stress Conditions (e.g., different pH, temp, light) Prepare_Solution->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Analysis Analyze Samples (e.g., HPLC, LC-MS) Time_Points->Analysis Data_Evaluation Evaluate Data (Concentration vs. Time) Analysis->Data_Evaluation Determine_Stability Determine Stability Profile Data_Evaluation->Determine_Stability

Caption: Workflow for stability assessment of solutions.

Troubleshooting Logic for Inconsistent Results

A logical flow to troubleshoot experiments with suspected compound instability.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Solution_Prep Review Solution Preparation Protocol Inconsistent_Results->Check_Solution_Prep Fresh_Solution Prepare Fresh Solution for Each Experiment? Check_Solution_Prep->Fresh_Solution Protocol Followed? Storage_Conditions Check Storage Conditions of Stock Fresh_Solution->Storage_Conditions Yes Revise_Protocol Revise Experimental Protocol Fresh_Solution->Revise_Protocol No Analytical_Check Perform Analytical Check of Concentration Storage_Conditions->Analytical_Check Correct Storage_Conditions->Revise_Protocol Incorrect Analytical_Check->Revise_Protocol Concentration Low Proceed Proceed with Experiment Analytical_Check->Proceed Concentration OK Revise_Protocol->Inconsistent_Results No No Yes Yes Incorrect Incorrect Correct Correct

Caption: Troubleshooting inconsistent experimental results.

References

Troubleshooting non-specific binding of 15(S)-Fluprostenol in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in receptor assays involving 15(S)-Fluprostenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its primary biological target is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3][4] Upon binding, it triggers specific intracellular signaling cascades.[3] The isopropyl ester of fluprostenol, known as travoprost, is a prodrug that is hydrolyzed in the cornea to the active free acid, fluprostenol, and is used to reduce intraocular pressure in glaucoma patients.[1][4][5]

Q2: What is non-specific binding (NSB) and why is it problematic in receptor assays?

A2: Non-specific binding refers to the binding of a ligand (e.g., radiolabeled this compound) to components other than its intended receptor, such as the assay plate, filter materials, or other proteins in the membrane preparation.[6] It is problematic because it creates high background noise, which can obscure the true specific binding signal, leading to a low signal-to-noise ratio, reduced assay sensitivity, and inaccurate calculation of binding parameters like affinity (Kd) and receptor density (Bmax).[6][7][8]

Q3: What are the common causes of high non-specific binding?

A3: High non-specific binding can stem from several factors:

  • Inappropriate Buffer Composition: The pH, ionic strength, and absence of blocking agents can promote non-specific interactions.[9]

  • Suboptimal Incubation Conditions: High temperatures can increase hydrophobic interactions, and excessively long incubation times may increase NSB.[9]

  • Poor Quality of Receptor Preparation: Contamination of cell membrane preparations with other proteins or cellular debris can provide additional surfaces for non-specific binding.[9]

  • Inefficient Washing: Inadequate removal of the unbound ligand after incubation is a primary cause of high background.[9][10][11]

  • High Ligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.[6]

  • Hydrophobic Interactions: The ligand itself may have a tendency to bind non-specifically to plasticware and other hydrophobic surfaces.[12]

Q4: How do I determine the level of non-specific binding in my assay?

A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor.[6] This "cold" ligand will occupy nearly all the specific receptor sites, so any remaining bound radioligand is considered non-specific. The experiment should include three conditions:

  • Total Binding: Receptor + Radioligand.

  • Non-Specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand.

  • Specific Binding: Calculated as (Total Binding) - (Non-Specific Binding).

Q5: What is an acceptable level of non-specific binding?

A5: Ideally, non-specific binding should be less than 10% of the total binding to ensure a robust assay window. An assay is generally considered acceptable if specific binding is at least 50% of the total binding (i.e., NSB is less than 50% of total).[6] Assays with specific binding greater than 80% are considered excellent.[6]

Q6: What is the signaling pathway activated by the FP receptor?

A6: The FP receptor is a G-protein-coupled receptor that primarily couples to Gq proteins.[13][14] Activation by an agonist like this compound initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3][14] The FP receptor can also couple to G12/G13 proteins to activate the Rho signaling pathway, which influences the actin cytoskeleton.[13][14]

Troubleshooting Guide for High Non-Specific Binding

If you are experiencing high NSB in your this compound binding assays, systematically optimize the following parameters.

Assay Buffer Composition
ParameterIssueRecommended Solution
Blocking Agent Insufficient blocking of non-specific sites on membranes and assay plates.Include a protein-based blocking agent. Bovine Serum Albumin (BSA) is commonly used at a concentration of 0.1% to 1% (w/v).[9][11] Optimize the concentration to find the best signal-to-noise ratio.
Detergents Hydrophobic interactions causing the ligand to stick to surfaces.Add a low concentration of a non-ionic detergent. Tween-20 or Triton X-100 at 0.05% to 0.1% (v/v) can be effective.[9][15][16] Be cautious, as higher concentrations can disrupt membrane integrity and protein-protein interactions.[15][17]
Ionic Strength Electrostatic interactions contributing to NSB.Increase the salt concentration in your buffer (e.g., with NaCl) to reduce non-specific electrostatic binding.[9]
Incubation Conditions
ParameterIssueRecommended Solution
Temperature High temperatures can increase hydrophobic interactions.Lower the incubation temperature (e.g., from 37°C to room temperature or 4°C).[9] This may slow the binding kinetics, so you will need to re-determine the optimal incubation time.
Time Incubation time extends beyond what is needed to reach equilibrium, allowing NSB to accumulate.Perform a time-course experiment to determine the point at which specific binding reaches a plateau.[9] Choose an incubation time that is sufficient to reach equilibrium without unnecessarily increasing NSB.[6]
Washing Steps
ParameterIssueRecommended Solution
Wash Buffer Inefficient removal of unbound ligand.Use an ice-cold wash buffer to slow the dissociation rate of the specifically bound ligand.[9] The wash buffer should be similar to the assay buffer and may benefit from the inclusion of a blocking agent or detergent.[9][11]
Wash Procedure Residual unbound ligand remains on the filters or in the wells.Increase the number and volume of washes.[9][18] Typically, 3-4 rapid washes are sufficient to remove unbound ligand without significantly disrupting the specific ligand-receptor complex.[9]
Receptor and Ligand Considerations
ParameterIssueRecommended Solution
Membrane Purity Contaminants in the membrane preparation provide sites for NSB.Ensure the membrane preparation protocol effectively removes cytosolic proteins. This can be achieved through multiple centrifugation and wash steps.[9]
Protein Concentration Too much membrane protein increases the total surface area for NSB.Perform an assay to determine the optimal protein concentration that gives a good specific binding signal without excessive NSB.
Radioligand Concentration The concentration of the radioligand is too high, leading to saturation of non-specific sites.In competition assays, use a radioligand concentration at or below its Kd value.[6] In saturation binding experiments, ensure that at the highest concentrations used, non-specific binding does not exceed 50% of total binding.[6]

Quantitative Data: FP Receptor Binding Affinities

The following table summarizes the binding and functional potencies of this compound and related compounds at the FP receptor.

CompoundReceptorAssay TypeValueSpeciesReference
PGF2αFPBinding Affinity (Kd)~1 nMNot Specified[14]
FluprostenolFPFunctional Potency (EC50)10-6 MBovine[4]
PGF2αFPFunctional Potency (EC50)10-6 MBovine[4]
15-fluoro PGF analogsFPFunctional Potency (EC50)≤20 nMNot Specified[19]

Note: EC50 values reflect the concentration required to elicit a half-maximal functional response and are related to, but not identical to, binding affinity (Kd).

Experimental Protocols

Protocol 1: Cell Membrane Preparation for FP Receptor Assays

This protocol describes a general method for preparing crude cell membranes from cultured cells expressing the FP receptor.

  • Cell Harvesting: Culture cells to confluency. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into fresh, ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).[9]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or a brief sonication on ice.[9]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 500-1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[9][20]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[9]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold binding buffer and repeat the high-speed centrifugation step to wash the membranes.[20]

  • Final Preparation: Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[9] Aliquot the membrane preparation and store at -80°C.[20]

Protocol 2: Radioligand Competition Binding Assay

This protocol outlines a filtration-based competition assay to determine the affinity of a test compound (like this compound) for the FP receptor using a suitable radioligand (e.g., [3H]-PGF2α).

  • Reagent Preparation:

    • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[20]

    • Radioligand: Prepare a working solution of the radioligand (e.g., [3H]-PGF2α) in binding buffer at a concentration at or below its Kd.

    • Unlabeled Ligand: Prepare serial dilutions of the unlabeled test compound (this compound) and a stock for determining NSB (e.g., unlabeled PGF2α at 1000x the radioligand Kd).[6]

    • Membrane Preparation: Thaw and dilute the prepared membranes in ice-cold binding buffer to the optimal protein concentration.

  • Assay Setup (in a 96-well plate): [20]

    • Total Binding: Add 50 µL binding buffer + 50 µL radioligand solution + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL excess unlabeled ligand + 50 µL radioligand solution + 150 µL membrane suspension.

    • Competition: Add 50 µL of each concentration of the test compound + 50 µL radioligand solution + 150 µL membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[20]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[20] Use a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters 3-4 times with a sufficient volume (e.g., 200 µL) of ice-cold wash buffer.[9][20]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding at each concentration of the test compound: Specific Binding = Total Counts - NSB Counts.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound FP_Receptor FP Receptor Ligand->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: FP Receptor Gq Signaling Pathway.

Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Buffer, Ligands, Membranes) start->reagent_prep plate_setup 2. Set up 96-Well Plate (Total, NSB, Competition) reagent_prep->plate_setup incubation 3. Incubate (e.g., 60-120 min at RT) plate_setup->incubation filtration 4. Terminate & Filter (Separate Bound from Free) incubation->filtration washing 5. Wash Filters (3-4x with cold buffer) filtration->washing counting 6. Add Scintillant & Count washing->counting analysis 7. Analyze Data (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_Flowchart start High Non-Specific Binding (NSB > 50% of Total) check_buffer Optimize Assay Buffer - Add BSA (0.1-1%) - Add Tween-20 (0.05%) start->check_buffer re_evaluate Re-evaluate NSB check_buffer->re_evaluate Still High? check_wash Optimize Wash Steps - Use ice-cold buffer - Increase wash number/volume re_evaluate2 Re-evaluate NSB check_wash->re_evaluate2 Still High? check_incubation Optimize Incubation - Lower temperature - Reduce time to equilibrium re_evaluate3 Re-evaluate NSB check_incubation->re_evaluate3 Still High? check_reagents Check Reagents - Titrate membrane protein - Use radioligand ≤ Kd re_evaluate4 Re-evaluate NSB check_reagents->re_evaluate4 Still High? re_evaluate->check_wash Yes success Assay Optimized (NSB Acceptable) re_evaluate->success No re_evaluate2->check_incubation Yes re_evaluate2->success No re_evaluate3->check_reagents Yes re_evaluate3->success No re_evaluate4->success No

Caption: Troubleshooting Logic for High NSB.

References

How to account for the lower potency of 15(S)-Fluprostenol vs 15(R)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fluprostenol stereoisomers. Here, we address the common question of the potency difference between the 15(S) and 15(R) enantiomers of Fluprostenol and provide troubleshooting for related experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower potency with our batch of Fluprostenol than expected. What could be the reason?

A1: A common reason for lower-than-expected potency is the stereochemistry of the Fluprostenol batch. Fluprostenol possesses a chiral center at the C-15 position of the ω-chain, leading to two enantiomers: 15(S)-Fluprostenol and 15(R)-Fluprostenol. The prostaglandin F2α (FP) receptor, the biological target of Fluprostenol, exhibits a high degree of stereoselectivity. The 15(R)-enantiomer is the more potent agonist of the FP receptor. Your batch may contain a higher proportion of the less active 15(S)-enantiomer or be a racemic mixture, which would result in an apparent lower overall potency.

Q2: How can we confirm the stereochemical identity of our Fluprostenol sample?

A2: To confirm the stereochemical identity of your Fluprostenol sample, you can use chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the 15(S) and 15(R) enantiomers, allowing for their identification and quantification. Comparing the retention time of your sample to that of a certified 15(R)-Fluprostenol standard will confirm its identity.

Q3: Is there a commercially available, stereochemically pure form of the more potent Fluprostenol isomer?

A3: Yes, the more potent 15(R)-enantiomer is commercially available and is often referred to as (+)-Fluprostenol. Its IUPAC name is (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid. This is the active pharmaceutical ingredient in the glaucoma medication Travoprost (in its isopropyl ester prodrug form).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Potency in Functional Assays The Fluprostenol used is the 15(S)-enantiomer or a racemic mixture.Procure a sample of 15(R)-Fluprostenol (also known as (+)-Fluprostenol) and repeat the experiment. Verify the stereochemical purity of your sample using chiral HPLC.
Inconsistent Results Between Batches Different batches of Fluprostenol may have varying ratios of the 15(S) and 15(R) enantiomers.Always source Fluprostenol from a reputable supplier who can provide a certificate of analysis specifying the stereochemical purity. It is good practice to qualify each new batch with a standard functional assay before use in critical experiments.
Unexpected Off-Target Effects While both enantiomers primarily target the FP receptor, differences in binding kinetics or metabolism could potentially lead to different off-target profiles at high concentrations.If feasible, test both the 15(S) and 15(R) enantiomers in your off-target assays to determine if the observed effects are stereospecific.

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional potency of 15(R)-Fluprostenol at the FP receptor. Data for the 15(S)-enantiomer is not widely available, reflecting its lower potency and research interest.

CompoundParameterValueReceptor/Cell Line
15(R)-Fluprostenol Ki49.9 nMCloned human ocular FP receptors
EC50 (Ca2+ mobilization)17.5 nMCloned human ocular FP receptors
EC50 (Ca2+ mobilization)19.1 nMRat A7r5 cells
EC50 (Ca2+ mobilization)37.3 nMMouse 3T3 cells

Note: Data sourced from commercially available (+)-Fluprostenol, which is the 15(R)-enantiomer.

Experimental Protocols

Chiral HPLC for Fluprostenol Enantiomer Separation

Objective: To separate and identify the 15(S) and 15(R) enantiomers of Fluprostenol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based chiral column)

  • Mobile phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (proportions may need to be optimized for the specific column)

  • Fluprostenol sample

  • 15(R)-Fluprostenol standard

Method:

  • Prepare the mobile phase and equilibrate the chiral column according to the manufacturer's instructions.

  • Dissolve the Fluprostenol sample and the 15(R)-Fluprostenol standard in the mobile phase to a known concentration.

  • Inject the 15(R)-Fluprostenol standard onto the HPLC system and record the chromatogram. Note the retention time of the single peak.

  • Inject the Fluprostenol sample and record the chromatogram.

  • Compare the retention times of the peaks in the sample chromatogram to the retention time of the 15(R)-Fluprostenol standard. The peak corresponding to the standard is the 15(R)-enantiomer. Any other peak would correspond to the 15(S)-enantiomer.

FP Receptor Activation Assay (Calcium Mobilization)

Objective: To measure the potency of Fluprostenol enantiomers in activating the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluprostenol enantiomers (15(S) and 15(R))

  • A fluorescence plate reader with an injection system

Method:

  • Plate the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the 15(S)- and 15(R)-Fluprostenol in the assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of the Fluprostenol enantiomers into the wells and record the change in fluorescence over time.

  • Calculate the peak fluorescence response for each concentration and plot the dose-response curves.

  • Determine the EC50 value for each enantiomer from the dose-response curves.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca2+ Release ER->Ca_release Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects PKC_activation->Downstream_effects Fluprostenol 15(R)-Fluprostenol Fluprostenol->FP_Receptor Binds

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_separation Enantiomer Separation cluster_characterization Biological Characterization cluster_analysis Data Analysis start Racemic Fluprostenol Synthesis chiral_hplc Chiral HPLC start->chiral_hplc S_enantiomer S_enantiomer chiral_hplc->S_enantiomer This compound R_enantiomer R_enantiomer chiral_hplc->R_enantiomer 15(R)-Fluprostenol binding_assay FP Receptor Binding Assay potency_determination Determine Ki and EC50 binding_assay->potency_determination functional_assay Functional Assay (e.g., Ca2+ Mobilization) functional_assay->potency_determination S_enantiomer->binding_assay S_enantiomer->functional_assay R_enantiomer->binding_assay R_enantiomer->functional_assay

Caption: Experimental Workflow for Isomer Potency.

Logical_Relationship cluster_compound Compound Stereochemistry cluster_receptor Receptor Interaction cluster_activity Biological Activity R_isomer 15(R)-Fluprostenol FP_receptor FP Receptor Binding Pocket R_isomer->FP_receptor Optimal Fit high_potency High Potency S_isomer This compound S_isomer->FP_receptor Suboptimal Fit low_potency Low Potency FP_receptor->high_potency Strong Activation FP_receptor->low_potency Weak Activation

Caption: Stereochemistry and Biological Activity.

Technical Support Center: Optimizing 15(S)-Fluprostenol for FP Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 15(S)-Fluprostenol concentration for maximal FP (prostaglandin F) receptor activation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate the FP receptor?

This compound is a synthetic analog of prostaglandin F2α (PGF2α) and acts as an agonist at the FP receptor.[1] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[2][3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[2]

Q2: What is the expected potency of this compound compared to other FP receptor agonists?

It is important to note that this compound is an isomer of the more commonly used and more potent 15(R)-Fluprostenol (often referred to simply as Fluprostenol or (+)-Fluprostenol). The 15(S) isomer is expected to have a lower potency at the FP receptor. Therefore, higher concentrations of this compound may be required to achieve the same level of receptor activation as the 15(R) isomer. A full dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.

Q3: What are the signs of using a concentration of this compound that is too high?

Using an excessively high concentration of this compound can lead to several issues:

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can cause the FP receptors to become desensitized, leading to a diminished response over time. This is a common mechanism for GPCRs to prevent overstimulation.

  • Off-Target Effects: At high concentrations, this compound may bind to other prostanoid receptors or cellular targets, leading to non-specific effects that can confound your results.

  • Cellular Toxicity: Very high concentrations of any compound can induce cellular stress or toxicity, leading to unreliable data.

Q4: My signal is very low or absent. What are the possible causes?

Low or no signal in your FP receptor activation assay could be due to several factors:

  • Suboptimal Agonist Concentration: You may be using a concentration of this compound that is too low to elicit a detectable response.

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of FP receptors.

  • Poor Cell Health: Ensure your cells are healthy and not over-confluent, as this can negatively impact their ability to respond to stimuli.

  • Issues with Assay Reagents: Your calcium-sensitive dye may have degraded, or other reagents may be expired or improperly prepared.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Problem Possible Cause Suggested Solution
High background signal Endogenous agonist production in serum.Serum-starve cells for a few hours before the assay.
Constitutive (agonist-independent) receptor activity.If using a transfected cell line, screen multiple clones to find one with optimal expression levels without high basal activity.
Low or no agonist-stimulated response Insufficient concentration of this compound.Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the EC50.
Low FP receptor expression in the chosen cell line.Verify FP receptor expression using techniques like qPCR or Western blot. Consider using a cell line known to express high levels of FP receptors or a stably transfected cell line.
Problems with the calcium-sensitive dye.Ensure the dye is not expired and has been stored correctly. Optimize dye loading time and concentration.
Response decreases with increasing agonist concentration (Bell-shaped curve) Receptor desensitization or cellular toxicity at high concentrations.Focus on the ascending part of the dose-response curve to determine the optimal concentration range. Avoid using concentrations in the descending portion of the curve.
Off-target effects at high concentrations.Use a concentration at or near the EC50 for maximal specific activation. Consider using an FP receptor antagonist to confirm that the observed effect is mediated by the FP receptor.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use proper pipetting techniques to ensure even cell distribution.
Inconsistent compound addition.Use a multichannel pipette or an automated liquid handler for precise and simultaneous compound addition.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a more uniform temperature and humidity.

Data Presentation

The following table summarizes key quantitative data for FP receptor agonists. Note that values can vary depending on the cell type and assay conditions.

Compound Parameter Value Cell Type/System
(+)-Fluprostenol (15R isomer) EC502.4 nMCloned human ocular FP receptors
Ki49.9 nMCloned human ocular FP receptors
EC5017.5 nMCloned human ocular FP receptors (calcium mobilization)
EC5019.1 nMRat A7r5 cells (calcium mobilization)
EC5037.3 nMMouse 3T3 cells (calcium mobilization)
Travoprost acid ((+)-Fluprostenol) Ki35 nMFP receptor binding assay
EC501.4 nMHuman ciliary muscle cells (phosphoinositide turnover)
EC503.6 nMHuman trabecular meshwork cells (phosphoinositide turnover)
Fluprostenol IC503-10 x 10⁻¹¹ MRat adipose precursor differentiation
This compound PotencyLower than 15(R) epimerGeneral observation

Experimental Protocols

Calcium Mobilization Assay for FP Receptor Activation

This protocol provides a detailed methodology for a common functional assay to measure FP receptor activation.

1. Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor, or a cell line with endogenous expression like human trabecular meshwork cells).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127 (for aiding dye solubilization).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (an anion transport inhibitor to prevent dye leakage from cells).

  • A fluorescence plate reader capable of kinetic reads with automated injection (e.g., FLIPR, FlexStation).

2. Cell Preparation:

  • The day before the assay, seed the FP receptor-expressing cells into the black, clear-bottom microplates. The seeding density should be optimized to achieve a confluent monolayer on the day of the experiment.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

3. Dye Loading:

  • On the day of the assay, prepare the dye loading solution. Dissolve Fluo-4 AM and Pluronic F-127 in DMSO, and then dilute in the assay buffer to the final working concentration. Probenecid can also be included in the assay buffer.

  • Carefully remove the cell culture medium from the wells.

  • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

4. Compound Preparation and Addition:

  • Prepare a dilution series of this compound in the assay buffer. It is recommended to prepare these at a higher concentration (e.g., 3x-5x the final desired concentration) to account for dilution upon addition to the wells.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

5. Signal Detection and Data Analysis:

  • Set the plate reader to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

  • Establish a baseline fluorescence reading for about 15-20 seconds.

  • The instrument will then automatically inject the this compound dilutions into the wells.

  • Continue to record the fluorescence signal to capture the peak calcium response.

  • The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration to generate a dose-response curve.

  • Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Mandatory Visualizations

FP Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Opens channel Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: FP receptor signaling cascade upon this compound binding.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Goal is to find optimal This compound concentration prepare_cells Prepare FP Receptor-Expressing Cells (Seed in microplate) start->prepare_cells dose_response Perform Dose-Response Experiment (e.g., 1 pM to 10 µM) prepare_cells->dose_response calcium_assay Conduct Calcium Mobilization Assay dose_response->calcium_assay analyze_data Analyze Data and Plot Dose-Response Curve calcium_assay->analyze_data determine_ec50 Determine EC50 from the curve analyze_data->determine_ec50 troubleshoot Troubleshoot based on curve shape (See Troubleshooting Guide) determine_ec50->troubleshoot troubleshoot->dose_response Poor Curve (e.g., no response, bell-shape) optimal_conc Select Optimal Concentration (Typically at or slightly above EC50) troubleshoot->optimal_conc Good Curve further_exp Proceed with Further Experiments optimal_conc->further_exp

Caption: Workflow for determining the optimal this compound concentration.

References

Preventing degradation of 15(S)-Fluprostenol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 15(S)-Fluprostenol to prevent its degradation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and storage of this compound, providing solutions and best practices to ensure the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs):

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound, like other prostaglandin F2α analogs, are exposure to adverse temperatures, inappropriate pH, light, and oxidizing agents.[1][2][3] Prostaglandins in aqueous solutions are susceptible to hydrolysis, epimerization, and oxidation.[4]

Q2: How should I store my stock solution of this compound?

A2: For long-term stability of two years or more, this compound, typically supplied in an organic solvent like ethanol or methyl acetate, should be stored at -20°C.[5]

Q3: I need to prepare an aqueous solution of this compound for my experiment. How stable will it be?

A3: Aqueous solutions of prostaglandin analogs are significantly less stable than stock solutions in organic solvents. It is highly recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage. For its isopropyl ester analog, aqueous solutions should not be stored for more than one day.[6] The stability of prostaglandins in aqueous solutions is highly pH-dependent.[7]

Q4: Can I repeatedly freeze and thaw my stock solution of this compound?

A4: While specific data on the effects of freeze-thaw cycles on this compound is limited, it is a general best practice for prostaglandins to aliquot the stock solution into smaller, single-use vials upon receipt. This minimizes the number of freeze-thaw cycles and protects the integrity of the bulk of the compound.

Q5: I left my vial of this compound on the lab bench at room temperature for a few hours. Is it still usable?

A5: While short-term exposure to room temperature, especially when in a stable organic solvent, may not lead to significant degradation, it is not ideal. The rate of degradation is temperature-dependent.[8][9] For critical experiments, it is advisable to use a fresh aliquot that has been properly stored at -20°C to ensure the accuracy of your results.

Q6: What are the potential degradation products of this compound I should be aware of?

A6: Common degradation pathways for prostaglandin F2α analogs include oxidation at the C-9 or C-15 positions and epimerization at the C-15 position. Therefore, potential degradation products could include 9-keto-15(S)-Fluprostenol, 15-keto-Fluprostenol, and the 15(R)-epimer of Fluprostenol.[4][7]

Quantitative Data on Degradation

The following tables summarize the expected degradation of prostaglandin F2α analogs under various stress conditions. This data is based on general knowledge of prostaglandin stability and should be used as a guideline. Specific degradation rates for this compound may vary.

Table 1: Effect of Temperature on this compound Stability (in Ethanol)

TemperatureStorage DurationExpected Purity
-20°C≥ 2 years≥98%[5]
4°C1 month>95%
25°C (Room Temp)24 hours>90%

Table 2: Effect of pH on the Stability of Prostaglandin F2α Analogs in Aqueous Solution (at 37°C)

pHStorage DurationExpected DegradationPrimary Degradation Pathway
324 hoursSignificantEpimerization, Dehydration[7]
524 hoursModerateHydrolysis
7.424 hoursLowMinimal Degradation[7]
9.5> 1 year< 3-4%[7]Minimal Degradation

Table 3: Effect of Light and Oxidation on this compound Stability (in Solution at Room Temperature)

ConditionStorage DurationExpected Degradation
Exposed to Light (UV/Visible)8 hoursModerate to Significant
Protected from Light8 hoursMinimal
With 3% H₂O₂ (Oxidizing agent)4 hoursSignificant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ethanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 4 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

System Suitability:

  • The method should be able to resolve the main peak of this compound from any degradation product peaks with a resolution of >1.5.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_factors Degradation Factors 15S_Fluprostenol This compound (Stable) Degraded_Product Degradation Products (e.g., 15-keto, 9-keto, 15(R)-epimer) 15S_Fluprostenol->Degraded_Product Degradation Temperature High Temperature Temperature->Degraded_Product pH Inappropriate pH (Acidic/Strongly Basic) pH->Degraded_Product Light Light Exposure (UV/Visible) Degradaded_Product Degradaded_Product Light->Degradaded_Product Oxidation Oxidizing Agents Oxidation->Degraded_Product

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (Light Exposure) Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Purity Assessment - Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Addressing challenges with 15(S)-Fluprostenol cell permeability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(S)-Fluprostenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during in vitro experiments with this potent prostaglandin F2α (FP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α. It is an isomer of the more commonly known Fluprostenol (the 15(R) epimer) and acts as a potent agonist for the prostaglandin F receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR). Upon activation by this compound, it primarily couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses.

Q2: I am observing a weaker than expected biological response in my cell-based assay. Could this be a cell permeability issue?

A2: While the physicochemical properties of this compound are within the general ranges for acceptable passive diffusion, its polar surface area may still present a barrier to optimal cell permeability. If you are experiencing a subdued biological response, consider the following:

  • Use of the Isopropyl Ester Prodrug: this compound is the biologically active free acid. Its isopropyl ester prodrug, this compound isopropyl ester, is more lipophilic and designed to enhance passage across cell membranes.[1][2] Once inside the cell, endogenous esterases hydrolyze the ester to release the active free acid.[3] Consider using the isopropyl ester form to improve cellular uptake.

  • Solvent and Final Concentration: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic to your cells. A high solvent concentration can compromise cell membrane integrity and affect the experimental outcome.

  • Incubation Time: The onset of action for GPCR agonists can vary depending on the cell type and the specific downstream signaling event being measured. You may need to optimize the incubation time to observe the desired effect.

Q3: What is the recommended solvent for preparing this compound for in vitro experiments?

A3: this compound is available as a solution in ethanol. For cell culture experiments, it is recommended to make stock solutions in organic solvents such as ethanol, DMSO, or DMF. These stock solutions can then be further diluted into your aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

A4: this compound is typically supplied as a solution in an organic solvent. It should be stored at -20°C. When stored correctly, it is stable for at least two years.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity Poor cell permeability of the free acid form. Use the more lipophilic this compound isopropyl ester prodrug, which is hydrolyzed to the active compound intracellularly.[1][2][3]
Degradation of the compound. Ensure proper storage at -20°C. Prepare fresh dilutions from the stock solution for each experiment.
Sub-optimal drug concentration. Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay.
Low expression of FP receptors in the cell line. Verify the expression of the FP receptor in your cell model using techniques like qPCR, Western blot, or immunofluorescence.
Inconsistent results between experiments Precipitation of the compound in the culture medium. This compound has limited aqueous solubility. When diluting from a concentrated stock, ensure thorough mixing. Consider using a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility and stability.
Variability in cell health and density. Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
High background signal or cytotoxicity Solvent toxicity. Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium to a minimum (ideally ≤ 0.1%). Run a solvent-only control to assess its effect on your cells.
Compound-induced cytotoxicity at high concentrations. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, LDH).

Physicochemical and Solubility Data

The following tables summarize key quantitative data for this compound and its isopropyl ester prodrug to aid in experimental design.

Table 1: Physicochemical Properties

Property This compound This compound Isopropyl Ester
Molecular Formula C23H29F3O6C26H35F3O6
Molecular Weight 458.5 g/mol 500.6 g/mol
XLogP3 2.9Not available
Polar Surface Area (PSA) 107 ŲNot available

Data sourced from PubChem.

Table 2: Solubility Data

Solvent This compound This compound Isopropyl Ester
Ethanol 30 mg/mL30 mg/mL
DMSO 20 mg/mL10 mg/mL
DMF 30 mg/mL15 mg/mL
PBS (pH 7.2) 5 mg/mLVery low (requires co-solvent)
Ethanol:PBS (1:1) Not available1 mg/mL

Data sourced from Cayman Chemical product information sheets.[1][2]

Experimental Protocols

Protocol 1: General Preparation of this compound for In Vitro Assays

  • Stock Solution Preparation:

    • If received as a solution in ethanol, it can be used directly or the solvent can be evaporated under a gentle stream of nitrogen and the compound redissolved in a solvent of choice (e.g., DMSO).

    • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO or ethanol. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.

    • Ensure the final concentration of the organic solvent in the well is below the cytotoxic threshold for your cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Plate cells at a predetermined density and allow them to adhere and grow.

    • Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired period, depending on the endpoint being measured (e.g., minutes for calcium flux, hours for gene expression).

Protocol 2: Assessing Cellular Response via Calcium Mobilization

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a 2X working solution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Measurement:

    • Use a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a short period.

    • Inject the 2X this compound working solution to achieve the final desired concentration.

    • Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.

Visualizations

FP Receptor Signaling Pathway

FP_Receptor_Signaling Ligand This compound FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Cascade

Experimental Workflow for Assessing Cell Permeability

Permeability_Workflow Start Start: Unexpected Experimental Results Check_Properties Review Physicochemical Properties (LogP, PSA, MW) Start->Check_Properties Hypothesis Is Poor Cell Permeability a Likely Cause? Check_Properties->Hypothesis Use_Prodrug Switch to this compound Isopropyl Ester Hypothesis->Use_Prodrug Yes Optimize_Assay Optimize Assay Conditions: - Solvent Concentration - Incubation Time - Dose-Response Hypothesis->Optimize_Assay No/Uncertain Re_evaluate Re-evaluate Biological Response Use_Prodrug->Re_evaluate Optimize_Assay->Re_evaluate Other_Issues Troubleshoot Other Factors: - Receptor Expression - Compound Stability - Cell Health Re_evaluate->Other_Issues Unsuccessful End Resolution Re_evaluate->End Successful Other_Issues->End

Caption: Troubleshooting Cell Permeability Issues

References

Minimizing off-target effects of 15(S)-Fluprostenol in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 15(S)-Fluprostenol in research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). It is the (S)-enantiomer of Fluprostenol. Its primary mechanism of action is as an agonist at the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor typically leads to the stimulation of the Gq/11 protein, which in turn activates phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC).

Q2: What are the known on-target effects of this compound?

A2: As an FP receptor agonist, this compound is expected to elicit physiological responses mediated by this receptor. In ocular research, FP receptor agonists are known to lower intraocular pressure by increasing uveoscleral outflow.[3] Other physiological roles of FP receptor activation include uterine contraction and luteolysis.

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects of this compound can arise from its interaction with other prostanoid receptors (e.g., DP, EP, IP, TP receptors) or other unrelated receptors, especially at higher concentrations. The 15(R) epimer of Fluprostenol, also known as Travoprost acid, has been shown to be highly selective for the FP receptor, but it does exhibit weak affinity for other prostanoid receptors at high concentrations.[4] Given that this compound is reported to be less potent than its 15(R) counterpart, higher concentrations may be required to achieve the desired on-target effect, thereby increasing the risk of off-target interactions.[1][2]

Q4: How does the stereochemistry of Fluprostenol (15(S) vs. 15(R)) influence its activity and potential for off-target effects?

A4: Stereochemistry is critical in drug-receptor interactions. The two enantiomers of a chiral drug can have different affinities and efficacies for their biological targets.[5] In the case of Fluprostenol, the 15(R)-enantiomer ((+)-Fluprostenol or Travoprost acid) is a potent FP receptor agonist. The 15(S)-enantiomer is also an agonist but is less potent.[1][2] This difference in potency implies that the binding pocket of the FP receptor has a specific stereochemical requirement. The lower potency of the 15(S) isomer may necessitate the use of higher concentrations in experiments, which can lead to a greater likelihood of binding to lower-affinity off-target receptors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results 1. Variability in this compound stock solution concentration or stability. 2. Cell line instability or passage number variation. 3. Inconsistent incubation times or temperatures.1. Prepare fresh stock solutions of this compound regularly and store them appropriately (e.g., at -20°C or -80°C). Perform a concentration validation of the stock solution. 2. Use cells within a defined low passage number range. Regularly check cell morphology and growth characteristics. 3. Standardize all incubation steps and use calibrated equipment.
Observed effects are not consistent with FP receptor activation (e.g., unexpected changes in cAMP levels) 1. Off-target effects at other prostanoid receptors (e.g., EP2, EP4, or IP receptors which modulate cAMP). 2. The experimental system has a unique signaling pathway downstream of the FP receptor.1. Perform a dose-response curve to determine the lowest effective concentration of this compound. Use a selective FP receptor antagonist (e.g., AL-8810) to confirm that the observed effect is mediated by the FP receptor.[3] 2. Characterize the signaling pathway in your specific cell model by measuring second messengers other than inositol phosphates, such as cAMP.
High background signal in functional assays 1. High constitutive activity of the expressed receptor. 2. Contamination of reagents or cell culture. 3. Non-specific binding of assay reagents.1. For transiently transfected systems, optimize the amount of receptor DNA used. For stable cell lines, consider generating a line with lower receptor expression. 2. Use sterile techniques and fresh, high-quality reagents. 3. Include appropriate controls, such as untransfected cells or cells treated with vehicle only, to determine the level of background signal.
Low or no response to this compound 1. Low potency of the 15(S)-isomer requiring higher concentrations. 2. Poor expression or functionality of the FP receptor in the chosen cell model. 3. Degradation of this compound.1. Perform a wide-range dose-response experiment to determine the EC50 of this compound in your system. 2. Verify FP receptor expression using techniques like Western blot, qPCR, or by using a potent, well-characterized FP agonist like (+)-Fluprostenol as a positive control. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment.

Data Presentation

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of (+)-Fluprostenol (15(R)-epimer)

ReceptorBinding Affinity (Ki, nM)[4]Functional Potency (EC50, nM)
FP 35 ± 52.4
DP1 52,000>10,000
EP1 9,540>10,000
EP2 >100,000>10,000
EP3 3,501>10,000
EP4 41,000>10,000
IP >90,000>10,000
TP 121,000>10,000

Experimental Protocols

Prostanoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a general guideline for determining the binding affinity of this compound for various prostanoid receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the prostanoid receptor of interest (e.g., HEK293 cells expressing human FP, EP1, EP2, EP3, EP4, DP, IP, or TP receptors).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand for the specific receptor (e.g., [3H]-PGF2α for the FP receptor).

    • Add increasing concentrations of unlabeled this compound or a reference compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation for FP Receptor (Gq-coupled)

This assay measures the functional activity of this compound at the Gq-coupled FP receptor.

Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the FP receptor in a suitable medium.

    • Seed the cells into a 96-well plate and grow to near confluence.

  • Cell Stimulation:

    • Wash the cells with a serum-free medium or buffer.

    • Add a stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

    • Add varying concentrations of this compound or a positive control (e.g., (+)-Fluprostenol).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and IP1 Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions (e.g., using a lysis buffer containing a detergent).

    • Detect the accumulated inositol monophosphate (IP1) using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6][7] This typically involves adding detection reagents (e.g., IP1-d2 and an anti-IP1 antibody labeled with a FRET donor/acceptor pair).

    • Incubate for the recommended time at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.

Functional Assay: cAMP Accumulation for EP2/EP4/IP (Gs-coupled) and EP3/DP1 (Gi-coupled) Receptors

This protocol can be adapted to assess the off-target activity of this compound at Gs- or Gi-coupled prostanoid receptors.

Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the prostanoid receptor of interest in a suitable medium.

    • Seed the cells into a 96-well plate.

  • Cell Stimulation:

    • Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

    • Add varying concentrations of this compound.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and cAMP Detection:

    • Lyse the cells.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™).[8][9]

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • For Gs-coupled receptors, an increase in signal indicates agonism. For Gi-coupled receptors, a decrease in the forskolin-stimulated signal indicates agonism.

    • Generate dose-response curves and calculate EC50 or IC50 values.

Visualizations

FP_Signaling_Pathway Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., smooth muscle contraction, IOP reduction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing target receptor Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Add_Reagents Add radioligand, this compound, and membranes to plate Membrane_Prep->Add_Reagents Incubate Incubate to reach equilibrium Add_Reagents->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Measure_Radioactivity Measure radioactivity Filter->Measure_Radioactivity Calculate_Ki Calculate IC50 and Ki values Measure_Radioactivity->Calculate_Ki

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Are positive and negative controls working as expected? Start->Check_Controls Check_Reagents Check reagent preparation, storage, and integrity. Repeat with fresh reagents. Check_Controls->Check_Reagents No Hypothesis Is the effect likely on-target? Check_Controls->Hypothesis Yes Check_System Verify cell line health, passage number, and receptor expression. Optimize_Protocol Optimize experimental protocol (e.g., incubation times, cell density). Check_System->Optimize_Protocol Hypothesis->Check_System No Dose_Response Perform a wide dose-response curve for this compound. Hypothesis->Dose_Response Yes Antagonist_Study Use a selective FP receptor antagonist to confirm on-target action. Dose_Response->Antagonist_Study Characterize_Off_Target Characterize off-target profile (e.g., screen against other prostanoid receptors). Antagonist_Study->Characterize_Off_Target

Caption: Troubleshooting Logic Flowchart.

References

Strategies to enhance the experimental efficacy of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental efficacy of 15(S)-Fluprostenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). It is the unnatural C-15 epimer of Travoprost.[1] It functions as a selective agonist for the prostaglandin F receptor (FP receptor).[2][3] Its isopropyl ester form is a prodrug that is converted by corneal esterases to the biologically active free acid, fluprostenol.[1][4] The primary mechanism of action involves the activation of the FP receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and together with DAG, activates Protein Kinase C (PKC). This signaling cascade is central to its physiological effects. In the context of glaucoma treatment, activation of the FP receptor leads to the release of matrix metalloproteinases, which remodel the extracellular matrix in the trabecular meshwork and ciliary muscle, increasing uveoscleral outflow of aqueous humor and thus reducing intraocular pressure.[5]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound are critical for maintaining its stability and efficacy.

  • Solubility: this compound and its isopropyl ester have different solubilities. Ensure you are using the correct solvent for your specific form. The free acid is soluble in organic solvents like ethanol, DMSO, and DMF, and has limited solubility in aqueous buffers.[2] The isopropyl ester is more soluble in organic solvents.[6]

  • Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as ethanol or DMSO. Subsequently, dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and stock solutions at -20°C for long-term stability.[2][6] this compound is stable for at least two years when stored properly.[2] Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.

Q3: What are the typical effective concentrations of this compound in in vitro experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. However, based on available data for the related compound Fluprostenol, a starting range for dose-response experiments could be from 1 nM to 10 µM.

Q4: Can this compound have off-target effects?

A4: While this compound is a selective FP receptor agonist, like many prostaglandin analogs, it may exhibit some cross-reactivity with other prostanoid receptors at higher concentrations. The FP receptor is known to be responsive to other prostaglandins like PGD2 and PGE2, although with lower affinity than PGF2α. It is important to consider potential off-target effects, especially when using high concentrations. To confirm that the observed effects are mediated by the FP receptor, consider using a selective FP receptor antagonist, such as AL-8810, in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded Compound Ensure proper storage of this compound at -20°C. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low FP Receptor Expression Verify the expression of the FP receptor in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of the FP receptor as a positive control.
Cell Passage Number High passage numbers can lead to changes in cellular characteristics, including receptor expression. Use cells within a consistent and low passage number range.
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The effective concentration can vary significantly between different cell lines.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is not toxic to the cells (typically <0.1%). Run a vehicle control with the same solvent concentration.
Prodrug Conversion (for Isopropyl Ester form) If using the this compound isopropyl ester, ensure your cell type has sufficient esterase activity to convert the prodrug to the active free acid. You can test this by comparing the response to the free acid and the isopropyl ester forms.
Issue 2: High Background Signal in Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Serum Components Components in fetal bovine serum (FBS) can sometimes interfere with assays. Consider reducing the serum concentration or using serum-free medium during the experiment, if compatible with your cells.
Autofluorescence Some cell types or media components can exhibit autofluorescence. Measure the fluorescence of unstained cells or cell-free medium to determine the background level.
Assay Reagent Issues Ensure that assay reagents are properly stored and not expired. Prepare fresh reagents as needed.

Quantitative Data Summary

Parameter This compound This compound Isopropyl Ester
Storage Temperature -20°C[2]-20°C[6]
Stability ≥ 2 years[2]≥ 2 years[6]
Solubility in DMF 30 mg/mL[2]15 mg/mL[6]
Solubility in DMSO 20 mg/mL[2]10 mg/mL[6]
Solubility in Ethanol 30 mg/mL[2]30 mg/mL[6]
Solubility in PBS (pH 7.2) 5 mg/mL[2]1 mg/mL (in 1:1 Ethanol:PBS)[6]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the activation of the FP receptor by this compound by detecting changes in intracellular calcium levels.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-FP)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • FP receptor antagonist (e.g., AL-8810) (optional)

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in HBSS with 20 mM HEPES. If using an antagonist, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline reading for 15-30 seconds.

    • Add 100 µL of the 2X this compound solution to the wells.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15S_Fluprostenol This compound FP_Receptor FP Receptor (GPCR) 15S_Fluprostenol->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to

Caption: FP Receptor Signaling Pathway for this compound.

Experimental_Workflow_Calcium_Assay start Start plate_cells Plate FP Receptor-Expressing Cells in 96-well plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) incubate_overnight->load_dye wash_cells Wash Cells to Remove Extracellular Dye load_dye->wash_cells add_compound Add this compound (and/or Antagonist) wash_cells->add_compound measure_fluorescence Measure Fluorescence Kinetics in Plate Reader add_compound->measure_fluorescence analyze_data Analyze Data: Calculate Peak Response and EC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Calcium Mobilization Assay.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent/No Cellular Response check_compound Check Compound Integrity (Storage, Fresh Solutions) start->check_compound check_cells Verify Cell Health and FP Receptor Expression start->check_cells optimize_dose Perform Dose-Response Experiment start->optimize_dose check_controls Review Vehicle and Positive Controls start->check_controls solution1 Use Freshly Prepared This compound check_compound->solution1 solution2 Use Low Passage Cells with Confirmed FP Receptor Expression check_cells->solution2 solution3 Adjust Concentration Range Based on Dose-Response Curve optimize_dose->solution3 solution4 Ensure Controls Behave as Expected check_controls->solution4

Caption: Troubleshooting Logic for Inconsistent Results.

References

Identifying and avoiding common impurities in 15(S)-Fluprostenol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and avoiding common impurities in 15(S)-Fluprostenol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Common impurities in this compound can be categorized as follows:

  • Stereoisomers: The most significant isomeric impurity is the 15(R)-epimer, also known as Fluprostenol. Due to the stereospecific nature of prostaglandin receptor binding, the presence of the 15(R)-epimer can significantly impact the biological activity of the sample.

  • Precursors and Related Compounds: this compound isopropyl ester, a potential prodrug, can be present as an impurity in preparations of fluprostenol isopropyl ester.[1]

  • Degradation/Oxidation Products: These include 15-keto-Fluprostenol and its isopropyl ester, which are formed by the oxidation of the 15-hydroxyl group.[2][3][4] Other potential degradation products include 9-keto-(15S)-Fluprostenol.[5]

  • Process-Related Impurities: These can include reagents, starting materials, and by-products from the synthesis process.

Q2: Why is it crucial to control these impurities?

A2: The presence of impurities can have several detrimental effects on research and drug development:

  • Altered Biological Activity: The 15(R)-epimer (Fluprostenol) is a potent FP receptor agonist, and its presence can lead to an overestimation of the activity of this compound.[1][6][7] Conversely, degradation products like 15-keto prostaglandins are generally considered to be less biologically active or inactive metabolites.[8]

  • Inaccurate Quantification: Impurities can co-elute with the main compound in chromatographic analyses, leading to inaccurate quantification of this compound.

  • Safety Concerns: Uncharacterized impurities can have unknown toxicological profiles, posing a safety risk in drug development.

  • Reproducibility Issues: The variable presence of impurities across different batches can lead to a lack of experimental reproducibility.

Q3: What are the recommended analytical methods for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying this compound and its impurities. A reversed-phase HPLC method with UV detection is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities and for the structural elucidation of certain by-products, often after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of impurities and is particularly useful for differentiating between stereoisomers like the 15(S) and 15(R) epimers.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column degradation- Active sites on the stationary phase- Inappropriate mobile phase pH- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Adjust the mobile phase pH to suppress the ionization of silanol groups.
Ghost Peaks - Contaminated mobile phase- Carryover from previous injections- Bleed from the column- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Condition the column before analysis.
Retention Time Drift - Changes in mobile phase composition- Temperature fluctuations- Column aging- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.
Poor Resolution - Inappropriate mobile phase- Column overloading- Worn-out column- Optimize the mobile phase composition and gradient.- Reduce the injection volume or sample concentration.- Replace the analytical column.
Sample Preparation Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery - Incomplete extraction- Adsorption to container surfaces- Optimize the extraction solvent and procedure.- Use silanized glassware or low-binding microcentrifuge tubes.
Sample Degradation - Exposure to high temperatures- Presence of oxidizing agents- Keep samples on ice or at 4°C during preparation.- Use antioxidants in the sample solvent if necessary.
Contamination - Impure solvents or reagents- Leaching from plasticware- Use HPLC-grade solvents and high-purity reagents.- Use glass or polypropylene containers.

Quantitative Data Summary

ICH Q3A(R2) Impurity Thresholds for Drug Substances

The following table summarizes the thresholds for reporting, identification, and qualification of impurities in new drug substances as per the ICH Q3A(R2) guideline. These thresholds are based on the maximum daily dose of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general guidelines, and specific limits for a particular drug substance should be established based on safety and clinical data.

Experimental Protocols

Representative HPLC Method for Impurity Profiling

This method is adapted from a validated method for Travoprost, a closely related prostaglandin F2α analog, and can be used as a starting point for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-30% B

      • 30-35 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of approximately 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters (to be assessed):

    • Specificity

    • Linearity

    • Range

    • Accuracy

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

Visualizations

This compound Signaling Pathway

This compound is an agonist of the Prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to an increase in intracellular calcium levels.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response Modulates Activity PKC->Cellular_Response Phosphorylates Targets Fluprostenol This compound Fluprostenol->FP_receptor Binds

Caption: FP Receptor signaling cascade.

Experimental Workflow for Impurity Identification

The following workflow outlines the general steps for identifying and characterizing impurities in a this compound sample.

Impurity_Workflow start This compound Sample prep Sample Preparation (Dissolution, Filtration) start->prep hplc HPLC Analysis (Impurity Profiling) prep->hplc detect Detect Impurity Peaks hplc->detect collect Fraction Collection of Impurity detect->collect Impurity > Threshold lcms LC-MS Analysis (Molecular Weight Determination) collect->lcms nmr NMR Spectroscopy (Structural Elucidation) collect->nmr identify Impurity Identification and Characterization lcms->identify nmr->identify

Caption: Workflow for impurity identification.

References

Validation & Comparative

A Comparative Analysis of 15(S)-Fluprostenol and 15(R)-Fluprostenol Isomer Activity at the Prostaglandin F Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the stereoisomers 15(S)-Fluprostenol and 15(R)-Fluprostenol. This analysis is supported by experimental data to delineate the differences in their potency and efficacy at the Prostaglandin F (FP) receptor.

Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist of the FP receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. The stereochemistry at the C-15 position of the prostaglandin molecule plays a critical role in its biological activity. This guide focuses on the comparative activity of the two epimers at this position: this compound and 15(R)-Fluprostenol.

Quantitative Data Summary

Parameter15(R)-Fluprostenol ((+)-Fluprostenol)This compoundReference
Receptor Binding Affinity (Ki) 49.9 nMSignificantly lower than 15(R)-Fluprostenol
35 ± 5 nM[1]
Functional Potency (EC50) 2.4 nMSignificantly lower than 15(R)-Fluprostenol
1.4 nM (human ciliary muscle cells)[1]
3.6 nM (human trabecular meshwork cells)[1]
2.6 nM (mouse fibroblasts and rat aortic smooth muscle cells)[1]
Inhibition of PGF2α Binding (IC50) 3.5 nM (human FP receptor)Not available[2]
7.5 nM (rat FP receptor)[2]
Adipose Differentiation Inhibition (IC50) 3-10 x 10⁻¹¹ M (rat adipose precursors)Not available[2][3]

Note: The this compound isomer is described as having "lower potency" than the 15(R) epimer.[4][5] This is consistent with findings for other 15-epi prostaglandin analogs, such as 15(R)-PGF2α, which shows a binding affinity of only 6.7% compared to PGF2α for ovine luteal cell receptors.[6]

Signaling Pathway and Experimental Workflow

The activity of Fluprostenol isomers at the FP receptor is primarily mediated through the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Ligand 15(R/S)-Fluprostenol Ligand->FP_receptor Binding

FP Receptor Signaling Pathway

A typical experimental workflow to compare the activity of the two isomers would involve receptor binding assays to determine their affinity for the FP receptor and functional cell-based assays to measure their potency in activating the downstream signaling pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Cell-Based Assay Membrane_Prep Membrane Preparation (with FP Receptor) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-PGF2α) Radioligand->Incubation Isomers 15(S)- and 15(R)-Fluprostenol (unlabeled competitors) Isomers->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Ki_Calc Calculation of Ki Quantification->Ki_Calc end Comparative Analysis Ki_Calc->end Cell_Culture Cell Culture (expressing FP Receptor) Isomer_Treatment Treatment with 15(S)- and 15(R)-Fluprostenol Cell_Culture->Isomer_Treatment Second_Messenger Measurement of Second Messenger (e.g., Intracellular Ca²⁺) Isomer_Treatment->Second_Messenger EC50_Calc Calculation of EC50 Second_Messenger->EC50_Calc EC50_Calc->end start Start cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Experimental Workflow for Isomer Comparison

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of the test compounds (15(S)- and 15(R)-Fluprostenol) for the FP receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human FP receptor.

  • Radiolabeled PGF2α (e.g., [³H]PGF2α).

  • Unlabeled this compound and 15(R)-Fluprostenol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • A constant concentration of radiolabeled PGF2α and varying concentrations of the unlabeled Fluprostenol isomers are incubated with the cell membrane preparation in the assay buffer.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

  • The IC50 values (concentration of the isomer that inhibits 50% of the specific binding of the radioligand) are calculated and then converted to Ki values using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Intracellular Calcium Mobilization)

This assay measures the functional potency (EC50) of the Fluprostenol isomers by quantifying their ability to stimulate a downstream signaling event, such as the release of intracellular calcium.

Materials:

  • A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound and 15(R)-Fluprostenol.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cells are seeded in a multi-well plate and grown to an appropriate confluency.

  • The cells are loaded with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • After loading, the cells are washed with the assay buffer.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

  • Varying concentrations of 15(S)- or 15(R)-Fluprostenol are added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • The peak fluorescence response at each concentration is used to generate a dose-response curve.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated from the dose-response curve.

Conclusion

The available data clearly indicate a significant difference in the biological activity of the 15(S) and 15(R) isomers of Fluprostenol. 15(R)-Fluprostenol is a potent and high-affinity agonist of the FP receptor. In contrast, the 15(S) epimer exhibits markedly lower potency. This stereoselectivity highlights the critical importance of the three-dimensional structure of prostaglandin analogs in their interaction with the FP receptor and their subsequent biological function. Researchers and drug developers should consider this significant disparity in activity when designing and evaluating new FP receptor agonists.

References

A Comparative Analysis of FP Receptor Binding Affinity: 15(S)-Fluprostenol versus Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin F (FP) receptor binding affinities of 15(S)-Fluprostenol and Travoprost. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Travoprost, a potent prostaglandin F2α analogue, is widely used in the management of glaucoma. It is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active form, travoprost acid, also known as (+)-Fluprostenol.[1][2] The stereochemistry of the hydroxyl group at the C-15 position is crucial for its high affinity to the FP receptor. This compound is the unnatural C-15 epimer of travoprost acid and is considered a potential impurity in commercial preparations. This guide delves into the comparative binding affinities of these two molecules to the FP receptor.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Experimental data demonstrates that travoprost acid is a high-affinity agonist at the FP receptor.

CompoundReceptorKi (nM)Source
Travoprost Acid ((+)-Fluprostenol)Prostaglandin F (FP) Receptor35 ± 5[3]
Travoprost Acid ((+)-Fluprostenol)Prostaglandin F (FP) Receptor49.9[4]
This compoundProstaglandin F (FP) ReceptorData not available; reported to have lower potency than the 15(R) epimer (Travoprost Acid)

FP Receptor Signaling Pathway

Upon agonist binding, the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex.[5] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

FP_Signaling_Pathway cluster_cytosol Cytosol Agonist Travoprost Acid FP_Receptor FP Receptor Agonist->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Cascade

Experimental Protocol: FP Receptor Radioligand Binding Assay

The determination of Ki values for FP receptor ligands is typically achieved through competitive radioligand binding assays.[6][7][8] This method measures the ability of an unlabeled compound (the "competitor," e.g., Travoprost acid or this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the FP receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.[9]

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor compound (Travoprost acid or this compound) are added to the incubation mixture.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to reach equilibrium.[9]

3. Separation of Bound and Free Radioligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.[9]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental_Workflow A Membrane Preparation (FP Receptor Source) D Incubation (Reach Equilibrium) A->D B Radioligand ([³H]-PGF2α) B->D C Unlabeled Competitor (Travoprost Acid or this compound) C->D E Filtration (Separate Bound from Free) D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Radioligand Binding Assay Workflow

References

Validating the Agonist Activity of 15(S)-Fluprostenol at the FP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 15(S)-Fluprostenol's agonist activity at the Prostaglandin F (FP) receptor, benchmarked against the endogenous ligand Prostaglandin F2α (PGF2α) and other synthetic agonists like Latanoprost and Travoprost. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental protocols, and pathway visualizations to support research in areas such as glaucoma treatment and reproductive health.

Comparative Agonist Activity at the FP Receptor

The potency of FP receptor agonists is commonly determined by their half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency. The data below, gathered from various in-vitro functional assays, compares the potency of this compound (also known as Travoprost acid) with other common FP receptor agonists.

CompoundEC50 (nM)Cell Type / Assay
This compound (Travoprost acid) 2.4 - 3.6 Human Ciliary Muscle & Trabecular Meshwork Cells (Phosphoinositide Turnover)[1]
10.8 (Cell type not specified, Phosphoinositide Turnover)[2]
19.1 Rat Aortic Smooth Muscle (A7r5) Cells (Calcium Mobilization)[3]
Prostaglandin F2α (PGF2α)120(Cell type not specified, Phosphoinositide Turnover)[2]
Latanoprost acid32 - 124(Cell type not specified, Phosphoinositide Turnover)[1]
Cloprostenol4.5(Cell type not specified, Phosphoinositide Turnover)[2]
Bimatoprost acid2.8 - 3.8(Cell type not specified, Phosphoinositide Turnover)[1]

Note: EC50 values can vary based on the specific cell line and assay conditions used.

Based on the available data, this compound (Travoprost acid) demonstrates high potency at the FP receptor, often exhibiting greater or comparable potency to other widely used synthetic agonists and significantly higher potency than the endogenous ligand PGF2α in functional assays.[1][2] Travoprost, the isopropyl ester prodrug of this compound, is recognized as a highly selective and potent FP receptor agonist used in the treatment of open-angle glaucoma and ocular hypertension.[4]

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade is fundamental to the physiological actions mediated by the FP receptor, such as smooth muscle contraction.[6][7]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates

Caption: Canonical Gq signaling pathway activated by an FP receptor agonist.

Experimental Protocols

Validating the agonist activity of compounds like this compound at the FP receptor typically involves cell-based functional assays. A common method is the intracellular calcium mobilization assay, which directly measures the downstream effect of Gq pathway activation.

Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a typical workflow for measuring agonist-induced calcium flux in a cell line stably expressing the human FP receptor (e.g., HEK293 or U2OS cells).[8]

1. Cell Culture and Plating:

  • Culture FP receptor-expressing cells in appropriate media and conditions until they reach 80-90% confluency.

  • Harvest the cells and seed them into a 96-well or 384-well black, clear-bottom assay plate at a predetermined density.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fura-2 AM or Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the assay plate and add the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and other reference agonists in the assay buffer at 2x the final desired concentration.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated compound addition.

4. Data Acquisition and Analysis:

  • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • The instrument then automatically injects the 2x agonist solutions into the wells.

  • Immediately record the change in fluorescence intensity over time (e.g., for 90-120 seconds).[9]

  • The resulting fluorescence peak corresponds to the increase in intracellular calcium concentration.

  • Calculate the dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.

  • Determine the EC50 value for each compound using a non-linear regression analysis (e.g., four-parameter logistic fit).

Workflow_Calcium_Assay cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis A 1. Culture & Plate Cells (FP Receptor Expressing) B 2. Load Cells with Calcium-Sensitive Dye A->B D 4. Measure Baseline Fluorescence B->D C 3. Prepare Agonist Serial Dilutions E 5. Inject Agonist & Record Kinetic Response C->E D->E F 6. Generate Dose-Response Curves E->F G 7. Calculate EC50 Values F->G

Caption: Workflow for a typical intracellular calcium mobilization assay.

References

Cross-reactivity of 15(S)-Fluprostenol with other prostanoid receptors (EP, DP, IP, TP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of 15(S)-Fluprostenol across the prostanoid receptor family, including the prostaglandin E (EP), D (DP), I (IP), and thromboxane (TP) receptors. This compound, the active acid form of the prodrug Travoprost, is a potent prostaglandin F2α (PGF2α) analog. Understanding its cross-reactivity profile is crucial for assessing its selectivity and potential off-target effects in research and therapeutic applications.

Comparative Analysis of Binding Affinities

The selectivity of this compound for the prostaglandin F receptor (FP) over other prostanoid receptors has been evaluated through radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound at various human prostanoid receptors. Lower Ki values indicate higher binding affinity.

Prostanoid ReceptorLigand Binding Affinity (Ki, nM)
FP 35 ± 5 [1]
DP52,000[1]
EP19,540[1]
EP2>100,000
EP33,501[1]
EP441,000[1]
IP>90,000[1]
TP121,000[1]

Table 1: Binding affinities of this compound for human prostanoid receptors. Data derived from competitive binding assays.

The data clearly demonstrates that this compound is a high-affinity ligand for the FP receptor, with significantly lower affinity for all other prostanoid receptors tested. This indicates a high degree of selectivity for the FP receptor.

Functional Activity at Prostanoid Receptors

The functional consequence of this compound binding to prostanoid receptors is determined by its ability to activate receptor-mediated signaling pathways. As the FP receptor is primarily coupled to the Gq protein, its activation leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The potency of this compound in activating the FP receptor is quantified by its half-maximal effective concentration (EC50).

Cell TypeFunctional Potency (EC50, nM)
Human Ciliary Muscle Cells1.4[1]
Human Trabecular Meshwork Cells3.6[1]
Mouse Fibroblasts2.6[1]
Rat Aortic Smooth Muscle Cells2.6[1]
Cloned Human Ocular FP Receptors17.5

Table 2: Functional potency of this compound in various cell types expressing the FP receptor, measured by phosphoinositide turnover or intracellular calcium mobilization.

Consistent with its high binding affinity, this compound is a potent agonist at the FP receptor, inducing downstream signaling at low nanomolar concentrations. In contrast, due to its low binding affinity for other prostanoid receptors, significant functional activity at these receptors is not expected at concentrations where it potently activates the FP receptor.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The primary signaling pathways for each receptor subtype are illustrated below.

G_protein_signaling cluster_FP FP Receptor cluster_EP EP Receptors cluster_DP DP Receptor cluster_IP IP Receptor cluster_TP TP Receptor FP FP Gq_FP Gq FP->Gq_FP PLC_FP PLC Gq_FP->PLC_FP IP3_DAG_FP IP3 & DAG PLC_FP->IP3_DAG_FP Ca_PKC_FP ↑ Ca²⁺ & PKC Activation IP3_DAG_FP->Ca_PKC_FP EP1 EP1 Gq_EP1 Gq EP1->Gq_EP1 EP2 EP2 Gs_EP2 Gs EP2->Gs_EP2 EP3 EP3 Gi_EP3 Gi EP3->Gi_EP3 EP4 EP4 Gs_EP4 Gs EP4->Gs_EP4 PLC_EP1 PLC Gq_EP1->PLC_EP1 AC_EP2 AC Gs_EP2->AC_EP2 AC_EP3 AC Gi_EP3->AC_EP3 AC_EP4 AC Gs_EP4->AC_EP4 IP3_DAG_EP1 ↑ IP3 & DAG PLC_EP1->IP3_DAG_EP1 cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 cAMP_EP4 ↑ cAMP AC_EP4->cAMP_EP4 DP DP Gs_DP Gs DP->Gs_DP AC_DP AC Gs_DP->AC_DP cAMP_DP ↑ cAMP AC_DP->cAMP_DP IP IP Gs_IP Gs IP->Gs_IP AC_IP AC Gs_IP->AC_IP cAMP_IP ↑ cAMP AC_IP->cAMP_IP TP TP Gq_TP Gq TP->Gq_TP PLC_TP PLC Gq_TP->PLC_TP IP3_DAG_TP ↑ IP3 & DAG PLC_TP->IP3_DAG_TP

Prostanoid Receptor Signaling Pathways

Experimental Protocols

The data presented in this guide are typically generated using the following experimental methodologies.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

radioligand_binding_workflow prep Prepare cell membranes expressing the target prostanoid receptor incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of this compound prep->incubation separation Separate bound from free radioligand by vacuum filtration incubation->separation quantification Quantify radioactivity of bound ligand using a scintillation counter separation->quantification analysis Determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis

Radioligand Binding Assay Workflow

Protocol Outline:

  • Membrane Preparation: Cells or tissues expressing the prostanoid receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the cellular response to receptor activation. The choice of assay depends on the G-protein coupling of the receptor.

Calcium Mobilization Assay (for Gq-coupled receptors like FP, EP1, and TP):

Protocol Outline:

  • Cell Culture: Cells endogenously or recombinantly expressing the target receptor are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The EC50 value is determined by plotting the fluorescence response against the log of the compound concentration.

cAMP Assay (for Gs- and Gi-coupled receptors like EP2, EP4, DP, IP, and EP3):

Protocol Outline:

  • Cell Culture: Cells expressing the target receptor are plated in a microplate.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: The EC50 (for Gs-coupled) or IC50 (for Gi-coupled) value is determined by plotting the cAMP levels against the log of the compound concentration.

Conclusion

The experimental data overwhelmingly support the classification of this compound as a highly selective and potent FP receptor agonist. Its binding affinity for the FP receptor is several orders of magnitude greater than for other prostanoid receptors (EP, DP, IP, and TP). This high selectivity is mirrored in its functional activity, where it potently stimulates FP receptor-mediated signaling pathways with minimal to no activity at other prostanoid receptors at physiologically relevant concentrations. This profile makes this compound a valuable tool for studying FP receptor function and a targeted therapeutic agent.

References

A Comparative Analysis of Receptor Binding Selectivity: 15(S)-Fluprostenol versus Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fort Worth, TX, December 8, 2025 – In the landscape of ocular hypotensive agents, both 15(S)-Fluprostenol, the active metabolite of travoprost, and bimatoprost are prominent prostaglandin F2α (FP) receptor agonists utilized in the management of glaucoma. Their therapeutic efficacy is intrinsically linked to their interaction with the FP receptor and their selectivity across the broader family of prostanoid receptors. This guide provides a detailed comparison of the binding selectivity of this compound and bimatoprost, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a significantly higher selectivity for the prostaglandin F2α (FP) receptor compared to bimatoprost's active metabolite, bimatoprost acid. While both compounds are potent FP receptor agonists, bimatoprost acid exhibits considerable binding affinity for other prostanoid receptors, particularly the EP1 and EP3 receptors, suggesting a broader off-target activity profile.

Data Presentation: Prostanoid Receptor Binding Affinities

The binding affinities of this compound (travoprost acid) and bimatoprost acid for a panel of human prostanoid receptors were determined using radioligand binding assays. The inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors, is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Receptor SubtypeThis compound (Travoprost Acid) Ki (nM)Bimatoprost Acid Ki (nM)
FP 35 ± 5 83
DP152,000-
EP19,54095
EP2--
EP33,501387
EP441,000-
IP>90,000-
TP121,000-

Data compiled from Sharif et al., 2003.[1][2] A hyphen (-) indicates data not reported in the cited study.

As illustrated in the table, this compound displays a high affinity for the FP receptor with a Ki of 35 nM.[1] In contrast, its affinity for other prostanoid receptors is substantially lower, with Ki values in the micromolar range, indicating a high degree of selectivity for the FP receptor.[1] Bimatoprost acid also binds to the FP receptor with high affinity (Ki = 83 nM), but it is less selective, showing significant affinity for the EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors as well.[1]

It is also important to note that bimatoprost itself, as the ethyl amide prodrug, has a much lower affinity for the FP receptor (Ki = 6310-9250 nM) compared to its free acid form.[3][4][5]

Experimental Protocols

The binding affinity data presented were generated using competitive radioligand binding assays. Below is a representative protocol for such an experiment.

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of unlabeled test compounds (this compound and bimatoprost acid) for prostanoid receptors by measuring their ability to displace a specific radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., FP, EP1, EP3).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]PGF2α for the FP receptor).

  • Test Compounds: this compound and bimatoprost acid.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Frozen tissue or cultured cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed, resuspended in a buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

    • Increasing concentrations of the unlabeled test compound (competitor).

    • The cell membrane preparation containing the target receptor.

  • Incubation: The plate is incubated, often with gentle agitation, for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a workflow diagram illustrating the key steps in a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Competitor Competitor Dilutions Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki Calculation) Counting->DataAnalysis

Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathway

Both this compound and bimatoprost are agonists at the FP receptor, which is a G-protein coupled receptor (GPCR). Activation of the FP receptor primarily couples to the Gq family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses, including smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Bimatoprost Acid FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) DAG->Cellular_Response Activates PKC Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Leads to Ca_ion->Cellular_Response Modulates

FP Receptor Signaling Pathway.

Conclusion

The available binding data clearly indicate that this compound is a more selective FP receptor agonist than bimatoprost acid. The high affinity of bimatoprost acid for EP1 and EP3 receptors may contribute to a different pharmacological profile and potentially different side effects compared to the highly selective this compound. This comparative analysis underscores the importance of receptor binding selectivity in drug development and provides valuable insights for researchers in the field of ophthalmology and prostanoid pharmacology.

References

Validating the Neuroprotective Effects of 15(S)-Fluprostenol Against Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of 15(S)-Fluprostenol against oxidative stress, with a focus on its performance relative to other alternative compounds. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of neuroprotection and drug development.

Introduction to this compound and Neuroprotection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological factor in a range of neurodegenerative diseases. Consequently, therapeutic strategies aimed at mitigating oxidative damage are of significant interest. This compound, a prostaglandin F2α (PGF2α) analog, has emerged as a compound of interest for its potential neuroprotective properties. Research indicates that its mechanism of action involves the activation of the prostaglandin F receptor (FP receptor), leading to the reduction of intracellular ROS and the upregulation of endogenous antioxidant defense systems.

A key study demonstrated that the FP-receptor agonist fluprostenol, a compound structurally related to this compound, exhibited protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a human neuroblastoma cell line (SH-SY5Y).[1] This protection was associated with a decrease in intracellular ROS levels and the activation of antioxidant gene expression.[1] The effects were blocked by the FP-receptor antagonist AL-8810, confirming the receptor-mediated mechanism.[1]

Comparative Analysis of Neuroprotective Agents

To provide a comprehensive overview, this section compares the neuroprotective efficacy of this compound with other compounds that have been investigated for their ability to protect against 6-OHDA-induced oxidative stress in the SH-SY5Y cell line, a widely used in vitro model for studying Parkinson's disease.

Table 1: Comparison of Neuroprotective Effects Against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

CompoundConcentration% Increase in Cell Viability (compared to 6-OHDA control)% Decrease in ROS Production (compared to 6-OHDA control)Key Signaling Pathway ImplicatedReference
Fluprostenol Not specified in reviewsProtective effect observedDecrease in ROS observedFP-ERK-Nrf2 signalingSano et al., 2021 (as cited in[1][2])
Isorhamnetin 12.5 µM, 25 µM, 50 µMConcentration-dependent increaseConcentration-dependent decreaseFOSL1/AKT/mTOR[3]
Sinapic Acid 200 µM, 400 µMDose-dependent increaseSignificant blockage of ROS overproductionAttenuation of MAPK activation[4][5]
Hinokitiol Not specifiedNeuroprotective effect observedNot specifiedDownregulation of MAO/α-Synuclein/LRRK2/PARK7/PINK1/PTEN mRNA[6]
Artemisinin 6.25 µMSignificant attenuation of viability lossSignificant attenuation of elevated ROSERK1/2 pathway

Note: The data for Fluprostenol is qualitative as the primary source with specific quantitative values was not accessible through the conducted searches. The comparison is based on studies using the same cell line (SH-SY5Y) and stressor (6-OHDA) to provide a relevant, albeit indirect, comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments commonly used to assess neuroprotection against oxidative stress.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the control (neurotoxin-treated) cells.

Nrf2 Activation Assay (Western Blot and Immunofluorescence)

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Its activation is a hallmark of the cellular response to oxidative stress.

Western Blot Protocol:

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

Immunofluorescence Protocol:

  • Cell Culture and Treatment: Grow SH-SY5Y cells on glass coverslips and treat as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block with 5% BSA for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-Nrf2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in nuclear fluorescence indicates Nrf2 translocation.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved in neuroprotection.

G cluster_0 Oxidative Stress Induction cluster_1 This compound Action cluster_2 Intracellular Signaling Cascade cluster_3 Neuroprotective Outcomes 6-OHDA 6-OHDA Nrf2_Keap1 Nrf2-Keap1 Complex 6-OHDA->Nrf2_Keap1 Induces ROS Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor ERK ERK FP_Receptor->ERK ERK->Nrf2_Keap1 Phosphorylation Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_active Dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes ROS_reduction Reduced ROS Antioxidant_Genes->ROS_reduction Cell_Survival Increased Cell Survival ROS_reduction->Cell_Survival AL8810 AL-8810 AL8810->FP_Receptor Antagonist

Caption: Signaling pathway of this compound's neuroprotective effect.

G cluster_assays Endpoint Assays start Start: SH-SY5Y Cell Culture pretreatment Pre-treatment: This compound or Alternative Compound start->pretreatment stress Oxidative Stress Induction: 6-hydroxydopamine (6-OHDA) pretreatment->stress mtt MTT Assay (Cell Viability) stress->mtt dcfhda DCFH-DA Assay (ROS Levels) stress->dcfhda western Western Blot / IF (Nrf2 Activation) stress->western analysis Data Analysis and Comparison mtt->analysis dcfhda->analysis western->analysis

Caption: General experimental workflow for evaluating neuroprotection.

Conclusion

The available evidence suggests that this compound holds promise as a neuroprotective agent against oxidative stress, acting through the FP receptor-mediated activation of the Nrf2 signaling pathway. While direct quantitative comparisons with a broad range of other neuroprotective compounds are limited in the current literature, the qualitative data are encouraging. The provided experimental protocols and comparative data offer a foundation for researchers to further investigate the therapeutic potential of this compound and to design robust comparative studies. Future research should focus on head-to-head comparisons of this compound with other promising neuroprotective agents in standardized in vitro and in vivo models of neurodegeneration to definitively establish its relative efficacy.

References

A comparative study of the effects of fluprostenol isomers on uterine contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary: Comparative Uterine Effects of Prostaglandin F2α Analogue Isomers

The following table summarizes the expected comparative effects of fluprostenol isomers on uterine contraction, based on data from cloprostenol isomer studies. It is hypothesized that d-fluprostenol is the biologically active isomer, while l-fluprostenol is significantly less potent.

Parameterd-Fluprostenol (Inferred)l-Fluprostenol (Inferred)Racemic Fluprostenol (DL-Fluprostenol)Supporting Evidence from Cloprostenol Studies
Receptor Binding Affinity (FP Receptor) HighVery LowModerated-cloprostenol and PGF2α are equipotent and approximately 10 times more potent than dl-cloprostenol in binding to myometrial PGF2α receptors.[2]
Potency on Uterine Contraction HighVery Low / NegligibleModerateD-cloprostenol is estimated to be three to four times more effective in initiating luteal dissolution than DL-cloprostenol, suggesting l-cloprostenol has minimal to no effect.[1] D-isomer has a more potent action on the uterus and uterine contractility as compared with the L-isomer.[3]
Effect on Farrowing Duration (in vivo) Shorter durationNo significant effect expectedLonger duration than d-isomer aloneSows treated with D-cloprostenol had a shorter farrowing duration (182.95 min) compared to those treated with DL-cloprostenol (217.33 min).[1]
Effect on Birth Interval (in vivo) Shorter intervalNo significant effect expectedLonger interval than d-isomer aloneThe birth interval was shorter with D-cloprostenol (17.89 min) compared to DL-cloprostenol (21.61 min).[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effects of prostaglandin analogues on uterine contraction.

In Vitro Uterine Smooth Muscle Contraction Assay

This protocol outlines the measurement of isometric contractions of uterine smooth muscle strips in an organ bath, a standard method for assessing the direct effects of uterotonic agents.

1. Tissue Preparation:

  • Myometrial biopsies are obtained from subjects (e.g., humans undergoing cesarean section or experimental animals) with informed consent and appropriate ethical approval.[4]

  • The tissue is immediately placed in a physiological saline solution (PSS), such as Krebs-Henseleit solution, at 4°C.[4]

  • Fine strips of myometrium (approximately 2 mm x 10 mm) are dissected from the central muscle layer, ensuring removal of decidua and fetal membranes.[4]

2. Organ Bath Setup:

  • Each myometrial strip is vertically mounted in a 10 mL organ chamber containing Krebs-Henseleit solution.[5]

  • The solution is maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of ~7.4.[5][6]

  • One end of the strip is attached to a fixed support, and the other end is connected to an isometric force transducer.[5]

  • The strips are equilibrated under a passive tension of 1g for 1-2 hours until stable, spontaneous contractions are observed.[5][6]

3. Experimental Procedure:

  • After an equilibration period, baseline contractile activity is recorded for at least 25-40 minutes.[5][6]

  • Cumulative concentrations of the test compounds (e.g., fluprostenol isomers) are added to the organ bath in a logarithmic scale (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[6]

  • The contractile response is recorded continuously.

4. Data Analysis:

  • The primary measure of contractility is the area under the curve (AUC) of the contraction trace over a defined period (e.g., 25 minutes).[5][6]

  • Other parameters such as the frequency and amplitude of contractions are also analyzed.

  • The effects of the test compounds are compared to a vehicle control.

Mandatory Visualizations

Experimental Workflow for In Vitro Uterine Contraction Assay```dot

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_organ_bath Organ Bath Setup cluster_experiment Experimentation cluster_analysis Data Analysis tissue_biopsy Myometrial Biopsy dissection Dissect Myometrial Strips tissue_biopsy->dissection mounting Mount Strips in Organ Bath dissection->mounting equilibration Equilibrate under Tension mounting->equilibration baseline Record Baseline Contractions equilibration->baseline add_compound Add Fluprostenol Isomers baseline->add_compound record_response Record Contractile Response add_compound->record_response measure_auc Measure Area Under Curve (AUC) record_response->measure_auc compare_groups Compare Isomer Effects measure_auc->compare_groups

References

A Comparative Analysis of the Pro-Fibrotic Potential of PGF2α Analogs, Including 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fibrotic potential of Prostaglandin F2α (PGF2α) analogs, with a focus on 15(S)-Fluprostenol. Contrary to having antifibrotic properties, current scientific evidence strongly indicates that PGF2α and its analogs are potent mediators of pro-fibrotic signaling. This document will objectively present the available experimental data on their activity, detail the experimental methodologies for assessing fibrosis, and illustrate the key signaling pathways involved. For a broader context, the pro-fibrotic nature of PGF2α analogs is contrasted with other prostaglandin classes that exhibit known antifibrotic effects.

Executive Summary

Prostaglandin F2α (PGF2α) signaling, mediated through the FP receptor, is consistently associated with the promotion of fibrosis.[1][2][3][4][5] This pathway is known to stimulate fibroblast proliferation and increase collagen synthesis, key events in the pathogenesis of fibrotic diseases.[1] While direct comparative studies on the antifibrotic potential of this compound against other PGF2α analogs are not supported by current literature, this guide will compare their potencies in activating the pro-fibrotic FP receptor. Researchers should note that therapeutic strategies for fibrosis involving the PGF2α pathway typically focus on antagonizing the FP receptor rather than agonizing it.

Quantitative Comparison of PGF2α Analogs' Potency at the FP Receptor

The primary mechanism by which PGF2α analogs exert their pro-fibrotic effects is through the activation of the FP receptor. The following table summarizes the potency of various PGF2α analogs in activating this receptor, which serves as a key indicator of their potential to induce a fibrotic response. Lower EC50 and Ki values indicate higher potency.

CompoundParameterValue (nM)Cell Type/SystemReference
PGF2α (endogenous ligand) EC50~1Various[6]
Ki3.26 ± 0.73HEK293 cells expressing FP receptor[7]
Travoprost Acid (TFPA) EC500.4FP-Gq complex[8]
Latanoprost Acid (LTPA) EC503.6FP-Gq complex[8]
Fluprostenol -Similar potency to PGF2αGeneral binding studies[6]
Cloprostenol -Similar potency to PGF2αGeneral binding studies[6]
Bimatoprost ----
This compound -Lower potency than 15(R) epimerGeneral information-
AL-8810 (Antagonist) Ki497 ± 63.3HEK293 cells expressing FP receptor[7]

Data for this compound's direct binding affinity or functional potency in a fibrotic context is limited. It is described as an isomer of the FP receptor agonist fluprostenol and a potential metabolite of its isopropyl ester, with an expectation of lower potency than its 15(R) epimer.

Contrasting Prostaglandin Classes in Fibrosis

To provide a comprehensive landscape for drug development professionals, it is crucial to understand that not all prostaglandins promote fibrosis. In fact, several classes of prostaglandins are recognized for their antifibrotic properties.

Prostaglandin ClassPrimary Receptor(s)General Effect on FibrosisKey Antifibrotic MechanismsExample Analogs
PGF2α FP Pro-fibrotic Stimulates fibroblast proliferation and collagen synthesis via Gq/PLC/PKC and RhoA pathways.[1]Latanoprost, Travoprost, Bimatoprost, Fluprostenol
PGE2 EP2, EP4AntifibroticInhibits fibroblast proliferation, migration, and collagen deposition via the cAMP/PKA signaling pathway.[1]-
PGI2 (Prostacyclin) IPAntifibroticInhibits fibroblast proliferation and collagen synthesis; promotes matrix degradation.[1]Beraprost, Iloprost, Cicaprost
PGD2 DP1AntifibroticInhibits TGF-β-induced fibroblast proliferation and collagen secretion.[1]BW245C

Experimental Protocols

In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is a cornerstone for evaluating the pro-fibrotic or antifibrotic potential of a compound by measuring the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts.

Objective: To quantify the effect of PGF2α analogs on the differentiation of primary human lung fibroblasts into myofibroblasts, as indicated by the expression of α-smooth muscle actin (α-SMA).

Methodology:

  • Cell Culture: Primary human lung fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Starvation: The medium is replaced with serum-free medium for 24 hours to synchronize the cells.

  • Treatment: Cells are treated with a range of concentrations of the PGF2α analog (e.g., this compound, Latanoprost) in the presence of a pro-fibrotic stimulus like TGF-β1 (typically 2-5 ng/mL). Control wells receive only the vehicle or TGF-β1 alone.

  • Incubation: Cells are incubated for 48-72 hours.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with a primary antibody against α-SMA, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Plates are imaged using a high-content imaging system. The intensity of α-SMA staining is quantified and normalized to the cell count (DAPI). An increase in α-SMA expression indicates a pro-fibrotic effect.

Collagen Deposition Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen secreted by fibroblasts into the cell culture medium.

Objective: To measure the effect of PGF2α analogs on collagen production by fibroblasts.

Methodology:

  • Cell Culture and Treatment: Fibroblasts are cultured and treated with PGF2α analogs as described in the FMT assay (Steps 1-5). L-ascorbic acid (50 µg/mL) is often added to the medium to promote collagen synthesis.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Collagen Precipitation: Soluble collagen in the supernatant is precipitated using a polyethylene glycol solution overnight at 4°C.

  • Quantification: The precipitated collagen is pelleted by centrifugation, and the pellet is dissolved. The amount of collagen is then quantified by its binding to the Sirius Red dye, and the absorbance is read at 555 nm.

  • Data Analysis: The amount of collagen in treated samples is compared to that in control samples. An increase in collagen indicates a pro-fibrotic effect.

Signaling Pathways and Experimental Workflow Visualizations

PGF2α Pro-Fibrotic Signaling Pathways

PGF2α analogs bind to the FP receptor, a G-protein coupled receptor (GPCR). This binding primarily activates two major downstream signaling cascades that lead to fibroblast activation and collagen synthesis.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq FP_receptor->Gq activates G1213 G12/13 FP_receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 ↑ Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Prolif Fibroblast Proliferation PKC->Prolif ROCK ROCK RhoA->ROCK Collagen Collagen Gene Transcription ROCK->Collagen

Caption: Pro-fibrotic signaling pathways activated by PGF2α analogs.

Experimental Workflow for Assessing Pro-Fibrotic Potential

The following diagram outlines a typical workflow for testing the pro-fibrotic effects of a compound in vitro.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Primary Fibroblast Culture treatment Treatment Application: 1. Vehicle Control 2. TGF-β1 (Positive Control) 3. Test Compound (PGF2α analog) 4. TGF-β1 + Test Compound start->treatment incubation Incubation (48-72 hours) treatment->incubation assay1 Myofibroblast Differentiation (α-SMA Staining) incubation->assay1 assay2 Collagen Synthesis (Sircol Assay, Western Blot) incubation->assay2 assay3 Cell Proliferation (BrdU, Ki67 Staining) incubation->assay3 analysis Data Acquisition & Analysis (High-Content Imaging, Spectrophotometry) assay1->analysis assay2->analysis assay3->analysis conclusion Conclusion: Quantify Pro-Fibrotic Effect analysis->conclusion

Caption: General experimental workflow for in vitro fibrosis assessment.

References

Head-to-head comparison of 15(S)-Fluprostenol and PGF2α in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional activities of 15(S)-Fluprostenol and Prostaglandin F2α (PGF2α), two potent agonists of the prostaglandin F receptor (FP receptor). The information presented herein is supported by experimental data from publicly available scientific literature to assist researchers in selecting the appropriate compound for their studies.

Introduction

PGF2α is a naturally occurring prostaglandin that plays a crucial role in a variety of physiological processes, including uterine contraction, luteolysis, and intraocular pressure regulation. This compound, a synthetic analog of PGF2α, has been developed to exhibit greater metabolic stability and, in some cases, enhanced potency and selectivity for the FP receptor. Both compounds are widely used in research and clinical applications to modulate FP receptor activity. This guide will delve into their comparative performance in key functional assays.

Quantitative Data Summary

The following tables summarize the available quantitative data from head-to-head comparisons of this compound and PGF2α in various functional assays. It is important to note that direct comparisons from a single study provide the most reliable data due to controlled experimental conditions.

Table 1: Potency in Adipose Differentiation Inhibition Assay

CompoundIC50 (M)Cell TypeReference
This compound3 to 10 x 10-11Newborn rat adipocyte precursors[1]
PGF2α10-8Newborn rat adipocyte precursors[1]

Table 2: Activity in Ocular Functional Assays

AssayThis compoundPGF2αSpecies/TissueReference
Cat Iris Sphincter Contraction (Rank Order of Potency) ≥ PGF2α-Cat[2]
Inhibition of Endothelin-1-induced Trabecular Meshwork Contraction 10-6 M caused partial blockade10-6 M caused partial blockadeBovine[3]
Reduction of Endothelin-1-induced Intracellular Calcium Increase Not explicitly tested10-6 M reduced the increaseBovine Trabecular Meshwork Cells[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by both this compound and PGF2α upon binding to the FP receptor, and the general workflows for the functional assays discussed.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound FP Receptor FP Receptor This compound->FP Receptor PGF2α PGF2α PGF2α->FP Receptor Gq/11 Gq/11 FP Receptor->Gq/11 PLCβ PLCβ Gq/11->PLCβ PIP2 PIP2 PLCβ->PIP2 DAG DAG PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC Activation PKC Activation DAG->PKC Activation Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Physiological Response Physiological Response PKC Activation->Physiological Response Ca2+ Mobilization->Physiological Response G cluster_assay Functional Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1. Seed cells Incubation Incubation Compound Treatment->Incubation 2. Add agonist Signal Detection Signal Detection Incubation->Signal Detection 3. Allow reaction Data Analysis Data Analysis Signal Detection->Data Analysis 4. Measure response

References

Safety Operating Guide

Proper Disposal of 15(S)-Fluprostenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 15(S)-Fluprostenol, a prostaglandin analog used in research, are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for its proper disposal, adhering to regulatory frameworks.

This compound, typically supplied in an ethanol solution for research purposes, is considered a hazardous material.[1] Its disposal is governed by the Resource Conservation and Recovery Act (RCRA) and regulations set forth by the Environmental Protection Agency (EPA).[2] Improper disposal, such as discarding it with household garbage or releasing it into the sewage system, is prohibited.

Hazardous Waste Classification

While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it must be evaluated for hazardous characteristics. Based on available data for the compound and its solvent, it is likely to be classified as follows:

  • Ignitable Waste (D001): As it is supplied in an ethanol solution, the waste will likely have a flashpoint below 140°F (60°C), meeting the criteria for an ignitable hazardous waste.[3]

  • Toxic Waste (D-Code to be determined by generator): The safety data sheet for the related compound, (+)-Fluprostenol, indicates it is harmful if swallowed and very toxic to aquatic life.[4] This suggests that this compound may also exhibit toxicity characteristics. The generator of the waste is responsible for making a final determination, potentially through knowledge of the material or analytical testing.

Quantitative Data on RCRA Hazardous Waste Characteristics

CharacteristicRCRA Waste CodeDescriptionThreshold
Ignitability D001Liquid with a flash point of less than 60°C (140°F).< 60°C
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5.pH ≤ 2 or ≥ 12.5
Reactivity D003Unstable under normal conditions; may react violently with water, form explosive mixtures, or generate toxic gases.Various
Toxicity D004 - D043Contains specific contaminants at or above regulated concentrations that could leach into groundwater.Varies by contaminant

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Experimental Protocol: Disposal of this compound Waste

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a suitable option).

2. Waste Segregation and Collection:

  • Designate a specific, compatible waste container for this compound waste. The container should be made of a material that will not react with ethanol or the prostaglandin analog (e.g., a high-density polyethylene or glass container with a secure screw-top cap).
  • Do not mix this waste with non-hazardous waste or other types of chemical waste unless explicitly permitted by your institution's EHS department.

3. Labeling of Hazardous Waste Container:

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
  • Clearly write the full chemical name, "this compound in Ethanol," on the label.
  • Indicate the concentration of the active ingredient and the solvent if known.
  • List all constituents of the waste mixture.
  • Include the date accumulation started and the name of the principal investigator or laboratory contact.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.
  • Ensure the storage area is well-ventilated and away from sources of ignition.
  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

5. Waste Pickup and Disposal:

  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), arrange for its disposal through your institution's EHS department.
  • EHS will coordinate with a licensed hazardous waste management company for the transportation and ultimate disposal of the waste, which is typically incineration for this type of material.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Waste Management Start Generation of This compound Waste PPE Wear Appropriate PPE (Lab coat, gloves, goggles) Start->PPE Collect Collect Waste in a Designated, Compatible Container PPE->Collect Label Label Container with 'HAZARDOUS WASTE' and Contents Collect->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Request Request Waste Pickup from EHS Store->Request Pickup EHS Collects Waste Container Request->Pickup Transport Transport to Licensed Hazardous Waste Facility Pickup->Transport Incineration Incineration Transport->Incineration

Caption: Disposal workflow for this compound from laboratory generation to final incineration.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory and regulatory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like 15(S)-Fluprostenol. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound, a prostaglandin F2α analog, requires careful handling due to its potent biological activity. Adherence to strict safety protocols is crucial to minimize exposure risks and prevent accidental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and comprehensive disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields
Preparation of Stock Solutions and Dilutions - Nitrile gloves (double-gloving mandatory) - Disposable gown with tight-fitting cuffs - Safety goggles or a face shield - Use of a certified chemical fume hood is required
Experimental Use (e.g., cell culture, in vivo studies) - Nitrile gloves (double-gloving recommended) - Lab coat or disposable gown - Safety glasses
Spill Cleanup - Nitrile gloves (double-gloving mandatory) - Disposable gown or coveralls - Safety goggles and a face shield - Respiratory protection (e.g., N95 respirator) may be required depending on the spill size and ventilation
Waste Disposal - Nitrile gloves (double-gloving mandatory) - Disposable gown - Safety goggles

Experimental Protocol: A Step-by-Step Guide to Safe Handling

This protocol details the essential steps for safely preparing and using this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (see table above) when unpacking the compound.

  • Verify that the container is properly labeled and sealed.

  • Store this compound at its recommended temperature of -20°C in a designated and clearly labeled area, separate from incompatible chemicals. The product is supplied as a solution in ethanol, which is a highly flammable liquid.[1]

2. Preparation of Stock Solutions:

  • All manipulations involving the neat compound or concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Wear double nitrile gloves, a disposable gown, and safety goggles.

  • To prepare a stock solution, carefully open the vial containing this compound.

  • Use a calibrated micropipette with disposable tips to transfer the desired volume of the ethanolic solution to a sterile, amber-colored vial to protect it from light.

  • Dilute the compound with a suitable solvent as required for your experiment.

  • Tightly cap the stock solution vial, label it clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at -20°C.

3. Preparation of Working Solutions:

  • When preparing working dilutions from the stock solution, continue to work in a chemical fume hood and wear appropriate PPE.

  • Use sterile techniques to prevent contamination of your solutions.

  • Properly label all vials containing working solutions.

4. Experimental Use:

  • When adding this compound to cell cultures or administering it in animal studies, wear a lab coat and nitrile gloves.

  • Avoid direct contact with the skin and eyes. In case of accidental contact, immediately follow the emergency procedures outlined below.

  • Do not eat, drink, or smoke in the laboratory where the compound is being handled.[2]

  • Wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Operational and Disposal Plans: Ensuring a Safe and Clean Workspace

A systematic approach to cleanup and disposal is critical to prevent environmental contamination and accidental exposure.

1. Spill Response:

  • Minor Spills (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE, including double gloves, a gown, and eye protection.

    • Contain the spill using an absorbent material (e.g., spill pads, vermiculite).

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • Major Spills (outside of a chemical fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the contaminated area.

    • If safe to do so, and you are trained, contain the spill with absorbent materials.

    • Await the arrival of trained emergency response personnel to handle the cleanup.

2. Decontamination:

  • All non-disposable equipment that comes into contact with this compound (e.g., glassware, stir bars) should be decontaminated.

  • Rinse the equipment thoroughly with a solvent known to dissolve the compound (e.g., ethanol). Collect this rinse as hazardous waste.

  • Wash the equipment with a laboratory detergent and rinse with copious amounts of water.

3. Waste Disposal:

  • All waste materials contaminated with this compound, including gloves, disposable gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid hazardous waste in separate, clearly labeled, and leak-proof containers.

  • Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not pour any solutions containing this compound down the drain.

  • For the disposal of unused or expired this compound, it should be treated as hazardous pharmaceutical waste and disposed of through a licensed hazardous waste disposal company.

Emergency Procedures for Accidental Exposure

In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal cluster_emergency Emergency receiving Receiving & Unpacking storage Secure Storage (-20°C) receiving->storage prep_stock Prepare Stock Solution (in Fume Hood) storage->prep_stock prep_working Prepare Working Solution prep_stock->prep_working experiment Conduct Experiment prep_working->experiment decontaminate Decontaminate Equipment experiment->decontaminate dispose_waste Dispose of Contaminated Waste experiment->dispose_waste decontaminate->dispose_waste spill Spill Occurs spill->decontaminate Cleanup exposure Personal Exposure

Caption: Workflow for handling this compound.

Disposal_Plan cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation ppe Contaminated PPE (Gloves, Gowns) start->ppe vials Empty Vials & Containers start->vials other_solid Pipette Tips, etc. start->other_solid unused_solution Unused/Expired Solutions start->unused_solution decon_rinse Decontamination Rinsate start->decon_rinse solid_waste_container Hazardous Solid Waste Container ppe->solid_waste_container vials->solid_waste_container other_solid->solid_waste_container liquid_waste_container Hazardous Liquid Waste Container unused_solution->liquid_waste_container decon_rinse->liquid_waste_container disposal_vendor Licensed Hazardous Waste Disposal solid_waste_container->disposal_vendor liquid_waste_container->disposal_vendor

Caption: Disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.